Perphenazine maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3534-08-5 |
|---|---|
Molecular Formula |
C29H34ClN3O9S |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3OS.2C4H4O4/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,26H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
HYYMPXVEPSKZOU-SPIKMXEPSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1N(CCN(C1)CCO)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Other CAS No. |
5352-90-9 |
Origin of Product |
United States |
Historical Evolution of Perphenazine Maleate Research Paradigms
Early Research into Phenothiazine (B1677639) Derivatives and Precursors
The story of perphenazine (B1679617) is intrinsically linked to the broader history of phenothiazine and its derivatives. The parent compound, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. nih.govwikipedia.org Even before this, in 1876, Heinrich Caro had synthesized a phenothiazine derivative, methylene (B1212753) blue, which initially found use as a textile dye. nih.govpatsnap.com
The scientific community soon recognized the bioactive potential of these compounds. Paul Ehrlich, a pioneer in chemotherapy and cell staining, utilized methylene blue in the late 19th century for his groundbreaking work on cell types and explored its properties as an antimalarial agent. nih.govpatsnap.com For several decades, however, research into phenothiazine derivatives saw limited progress. It was not until the 1930s and 1940s that interest was fully rekindled. During this period, phenothiazine itself was introduced as an insecticide in 1935 and later as an anthelmintic for livestock. nih.govwikipedia.org
A pivotal shift occurred in the 1940s at the Rhône-Poulenc laboratories in Paris, under the direction of Paul Charpentier. wikipedia.orgpatsnap.com This research group systematically synthesized and investigated a series of phenothiazine derivatives. Their work led to the creation of promethazine, a compound that, while lacking antimicrobial effects, demonstrated significant antihistaminic and sedative properties. wikipedia.orgpatsnap.com This discovery was a crucial stepping stone, moving the focus of phenothiazine research firmly into the realm of pharmacology and therapeutics. This era culminated in the synthesis of chlorpromazine (B137089) in the late 1940s, a compound that would revolutionize psychiatry and pave the way for the development of a new generation of neuroleptic drugs, including perphenazine. wikipedia.orgnih.gov
Table 1: Key Milestones in Early Phenothiazine Research
| Year | Discovery/Event | Key Figure/Institution | Significance |
| 1876 | Synthesis of Methylene Blue | Heinrich Caro (BASF) | First synthesis of a phenothiazine derivative. nih.govpatsnap.com |
| 1883 | Synthesis of Phenothiazine | August Bernthsen | Synthesis of the parent compound of the phenothiazine class. nih.gov |
| 1890s | Methylene Blue used for Malaria | Paul Ehrlich | Early exploration of the therapeutic potential of phenothiazine derivatives. nih.gov |
| 1940s | Synthesis of Promethazine | Paul Charpentier (Rhône-Poulenc) | Discovery of antihistaminic and sedative properties, shifting research focus to pharmacology. wikipedia.orgpatsnap.com |
| Late 1940s | Synthesis of Chlorpromazine | Rhône-Poulenc | Heralded the modern era of psychopharmacology. wikipedia.orgnih.gov |
Foundational Discoveries Leading to Perphenazine Maleate (B1232345) Synthesis and Initial Characterization
Following the groundbreaking success of chlorpromazine, the 1950s witnessed a surge in research to develop more potent and refined phenothiazine derivatives. Perphenazine emerged from this intensive period of medicinal chemistry. It was first formulated in the 1950s and received its initial approval in the United States in 1957. nih.govpatsnap.com
Chemically, perphenazine is classified as a piperazinyl phenothiazine. wikipedia.org Its structure is distinguished by a phenothiazine tricycle with a chloro substituent at the 2-position and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group attached to the nitrogen at position 10. nih.gov The synthesis of perphenazine involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable piperazine-containing side chain. drugbank.com The maleate salt is formed by reacting the perphenazine base with maleic acid, a common practice to improve the stability and solubility of pharmaceutical compounds.
Initial characterization of perphenazine identified it as a potent typical, or first-generation, antipsychotic. patsnap.com Pharmacological studies quickly established its primary mechanism of action as a dopamine (B1211576) D2 receptor antagonist. patsnap.comnih.gov This blockade of dopamine receptors in the brain's mesolimbic pathway was hypothesized to be responsible for its antipsychotic effects. patsnap.com Compared to its predecessor chlorpromazine, perphenazine was found to be significantly more potent on a milligram-for-milligram basis. wikipedia.org Its initial characterization also noted its antiemetic properties, attributed to the same dopamine receptor blockade in the chemoreceptor trigger zone of the medulla. nih.gov
Table 2: Chemical and Initial Pharmacological Profile of Perphenazine
| Property | Description |
| Chemical Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol nih.gov |
| Chemical Class | Piperazinyl Phenothiazine wikipedia.org |
| Year of First Approval (US) | 1957 nih.gov |
| Primary Mechanism of Action | Dopamine D2 Receptor Antagonist patsnap.com |
| Initial Therapeutic Indications | Antipsychotic, Antiemetic nih.gov |
Shifting Research Focuses and Methodological Advancements Over Decades
The research trajectory of perphenazine maleate has evolved significantly since its introduction. Early clinical studies in the late 1950s and 1960s were primarily observational, focusing on its efficacy in managing psychosis. pacific.edu These initial trials, while foundational, often lacked the rigorous methodological standards of today, such as robust randomization, blinding, and control groups. nih.govpacific.edu
The 1970s and 1980s saw a shift towards more sophisticated pharmacological research. The development of radioligand binding assays allowed for a more precise quantification of perphenazine's affinity for various neurotransmitter receptors. cambridge.org These studies confirmed its high affinity for the D2 receptor but also revealed interactions with other receptors, including serotonin (B10506), alpha-adrenergic, and histamine (B1213489) receptors, which helped to explain its broad pharmacological profile. patsnap.comnih.gov During this time, research also began to focus on the pharmacokinetics of perphenazine, including the development of long-acting injectable depot formulations (enanthate and decanoate) to improve treatment adherence. nih.gov
More recently, research has taken new directions. The landmark Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, initiated by the National Institute of Mental Health, used perphenazine as a representative first-generation antipsychotic to compare against newer, second-generation agents. psychiatryonline.orgnih.gov This large-scale, pragmatic trial represented a significant methodological advancement, focusing on long-term effectiveness in real-world settings. psychiatryonline.org
In the 21st century, research has also explored novel applications and formulations for perphenazine. For instance, some studies have investigated its potential as a repurposed drug, with in-vitro and animal model studies suggesting potential anti-leukemic activity by activating the PP2A enzyme. Furthermore, advancements in drug delivery have led to research on novel formulations like solid lipid nanoparticles to potentially enhance its oral bioavailability. nih.gov
Identified Gaps and Limitations in Historical Research Documentation
Another limitation is the historical lack of focus on certain patient populations and outcomes. For example, the long-term effects on cognitive function and quality of life were not primary endpoints in early research. The CATIE study attempted to address some of these gaps but was itself limited by a high dropout rate and a study duration that was insufficient to capture very long-term outcomes. psychiatryonline.org Furthermore, the CATIE trial excluded patients with pre-existing tardive dyskinesia from the perphenazine arm, limiting the generalizability of its findings to this specific patient group. nih.gov
The evolution of diagnostic criteria and outcome measures over the decades also presents a challenge when comparing historical research with contemporary studies. The definition of a clinically significant response has changed, and early studies often relied on less standardized, global impression scales. nih.gov A major unresolved issue in the broader field of antipsychotic research is the significant increase in the placebo response rate observed in clinical trials over the decades, which complicates the interpretation of efficacy data from both old and new studies. psychiatryonline.orgnih.gov This makes it challenging to synthesize a clear and consistent picture of perphenazine's precise therapeutic effects from the cumulative historical record.
Synthetic Chemistry and Structural Modifications for Research
Chemical Synthetic Routes for Perphenazine (B1679617) and its Maleate (B1232345) Salt
The synthesis of perphenazine is a multi-step process that involves the creation of a phenothiazine (B1677639) core followed by the attachment of a piperazine-containing side chain. The subsequent formation of the maleate salt is a standard acid-base reaction designed to improve the compound's stability and solubility.
The synthesis of the perphenazine base typically begins with the preparation of 2-chlorophenothiazine (B30676), which serves as a crucial intermediate. chemrxiv.org The subsequent key step is the N-alkylation of the 2-chlorophenothiazine with a pre-synthesized side chain.
Side-Chain Synthesis: The side chain, N-(2-hydroxyethyl)-N'-(3-chloropropyl)piperazine, is synthesized first. A common method involves reacting N-(2-hydroxyethyl)piperazine with 1-bromo-3-chloropropane. google.com
Condensation Reaction: The core of the perphenazine synthesis is the condensation of 2-chlorophenothiazine with the synthesized side chain. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in a high-boiling point solvent like xylene or toluene (B28343). The base deprotonates the nitrogen of the phenothiazine ring, creating a nucleophile that then displaces the chlorine atom on the propyl side chain.
A patented method describes the process as follows:
Side Chain Synthesis: N-(2-hydroxyethyl)piperazine is reacted with 1,3-bromo-chloropropane in a solvent mixture of toluene and dimethylbenzene. google.com
Condensation: The resulting side chain is then condensed with 2-chlorophenothiazine. google.com
Work-up and Purification: The reaction mixture undergoes a series of washes with acid and base, followed by hot water washes, before the crude product is crystallized. google.com
Formation of Perphenazine Maleate: To form the maleate salt, the synthesized perphenazine base is reacted with maleic acid in an appropriate solvent, typically an ester like ethyl acetate. The perphenazine base and maleic acid are dissolved (often with heating), and upon cooling, the this compound salt precipitates out of the solution and can be collected by filtration. worldwidejournals.com
Table 1: Key Reactants and Intermediates in Perphenazine Synthesis
| Compound Name | Role in Synthesis | Reference |
| 2-Chlorophenothiazine | Core structural intermediate | chemrxiv.org |
| N-(2-hydroxyethyl)piperazine | Starting material for the side chain | google.com |
| 1-Bromo-3-chloropropane | Alkylating agent for side chain synthesis | google.com |
| Maleic Acid | Counter-ion for salt formation | worldwidejournals.com |
Optimizing the synthesis of perphenazine focuses on improving reaction efficiency, increasing yield, and ensuring high purity of the final product.
Purification Techniques: Purity is paramount, and several steps are employed to refine the crude product.
Washing: The condensation product is subjected to a series of washes, including an initial water wash, followed by acid washing (pickling) and alkali cleaning to remove unreacted starting materials and by-products. google.com
Crystallization: Recrystallization is a critical step for purification. A common method involves dissolving the crude product in acetone (B3395972) with activated carbon (to remove colored impurities) and then allowing the perphenazine to crystallize upon cooling. google.com
Drying: The final drying process has also been optimized, with modern methods reducing the drying time from 4 hours to 2 hours. google.com
Statistical Optimization: For complex processes, statistical methods like the Box-Behnken design or Response Surface Methodology (RSM) can be employed. scielo.brnih.govresearchgate.net These methods allow for the systematic variation of multiple factors (e.g., reactant ratios, temperature, reaction time) to identify the optimal conditions for achieving the highest yield and purity with the minimum number of experiments.
Table 2: Comparison of Traditional vs. Optimized Perphenazine Synthesis
| Parameter | Traditional Method | Optimized Method | Reference |
| Reaction Time | 6 hours | 4 hours | google.com |
| Overall Yield | ~21% | >40% | google.com |
| Solvent | Toluene | Toluene and Dimethylbenzene mixture | google.com |
| Drying Time | 4 hours | 2 hours | google.com |
Elucidation of Reaction Pathways and Conditions
Synthesis and Characterization of Perphenazine Derivatives for Research Purposes
Structural modifications of perphenazine are undertaken to investigate structure-activity relationships, alter pharmacokinetic properties, or explore novel therapeutic mechanisms.
Oxidation of the heteroatoms (nitrogen and sulfur) in the phenothiazine ring system is a common modification. These oxides are often metabolites of the parent drug but can also be synthesized for research into their biological activity. chemrxiv.orgmdpi.com
S-Oxides (Sulfoxides and Sulfones): The sulfur atom in the phenothiazine ring can be oxidized to form a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide).
Chemical Synthesis: Common oxidizing agents include hydrogen peroxide, aqueous nitrous acid, or nitric oxide. chemrxiv.orgmdpi.comdtic.mil For example, phenothiazine-5-oxide can be prepared using hydrogen peroxide in the presence of alcoholic potassium hydroxide. dtic.mil Stronger oxidation, such as with calcium permanganate, can yield the phenothiazine-5-dioxide (sulfone). dtic.mil
Electrochemical Synthesis: An alternative, controlled method is electrochemical oxidation, which can be fine-tuned to selectively produce either the S-oxide or the S,S-dioxide metabolites on a multi-milligram scale. chemrxiv.orgmdpi.com
N-Oxides: The nitrogen atoms, particularly the tertiary amine in the piperazine (B1678402) ring of the side chain, can also be oxidized.
Synthesis: N-oxides of phenothiazine drugs can be synthesized by oxidizing the specific nitrogen atom in the N-10 side chain using an oxidant like 3-chloroperoxybenzoic acid. nih.gov Depending on the stoichiometry of the oxidant, it is possible to form dioxides and even trioxides (e.g., N1',N4',S-trioxide). nih.gov
These oxidized derivatives are characterized using standard spectroscopic methods to confirm their structure.
BL-1020 is an ester conjugate of perphenazine and gamma-aminobutyric acid (GABA), designed as a novel antipsychotic agent. sponser.co.ilwikipedia.org Its synthesis involves creating an ester linkage and subsequent salt formation.
Synthesis of the Ester (BL-1020 base):
Protection of GABA: The amino group of GABA is first protected, commonly using a tert-butoxycarbonyl (Boc) group to form N-Boc-GABA. sponser.co.il
Coupling Reaction: A mixture of N-Boc-GABA and a coupling agent, such as carbonyldiimidazole, is prepared in a solvent like dimethylformamide (DMF). Perphenazine is then added to this mixture. sponser.co.il
Ester Formation: The reaction is heated (e.g., at 90°C for 24 hours) to facilitate the esterification between the carboxylic acid of the protected GABA and the primary alcohol of perphenazine, yielding the Boc-protected derivative of BL-1020. sponser.co.il
Deprotection: The Boc protecting group is removed under acidic conditions, for example, by using hydrochloric acid in ethyl acetate, to yield the perphenazine 4-aminobutyrate base. sponser.co.il
Synthesis of the Trimesylate Salt: The trimesylate salt of BL-1020 is often prepared in situ in a single-step synthesis that combines deprotection and salt formation (salification). google.comgoogle.comwipo.int
The N-protected perphenazine 4-aminobutyrate is reacted directly with methanesulfonic acid (MSA) in a suitable solvent. google.comgoogle.com The acid serves to both cleave the protecting group and form the trimesylate salt.
The choice of solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and butyl acetate, can influence the specific crystalline form of the final salt product. google.com
To improve the physicochemical properties of perphenazine, such as its solubility and dissolution rate, researchers have prepared novel salts using dicarboxylic acids like fumaric acid. researchgate.netrsc.orgresearchgate.net
Synthesis: The preparation of perphenazine-fumaric acid salts is typically achieved through a solvent evaporation method. rsc.orgrsc.org
Perphenazine and fumaric acid are dissolved in specific molar ratios (e.g., 2:1 or 1:2) in a suitable solvent system, such as a mixture of ethanol (B145695) and water, with stirring. researchgate.netrsc.org
The resulting clear solution is allowed to cool to room temperature.
The solvent is then allowed to evaporate slowly, leading to the crystallization of the perphenazine-fumaric acid salt. researchgate.netrsc.org
Characterization: These new solid forms are extensively characterized to confirm their structure and properties. Techniques include:
Differential Scanning Calorimetry (DSC)
Powder X-ray Diffraction (XRPD)
Fourier Transform Infrared Spectroscopy (FT-IR)
Single-Crystal X-ray Diffraction (SCXRD) researchgate.netrsc.orgrsc.org
Studies have shown that these binary salt systems can exhibit improved solubility and a faster intrinsic dissolution rate compared to the perphenazine base, which is particularly beneficial at neutral pH. rsc.orgresearchgate.net
Perphenazine 4-Aminobutyrate Trimesylate (e.g., BL-1020, CYP-1020) Synthesis
Structural Activity Relationship (SAR) Studies via Chemical Modification
The therapeutic efficacy of perphenazine, a member of the phenothiazine class of compounds, is intrinsically linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies reveal that even minor modifications to the phenothiazine nucleus or its side chains can significantly alter its pharmacological profile. These studies are crucial in research for understanding receptor interactions and designing novel compounds with potentially improved properties.
The antipsychotic activity of phenothiazines is largely attributed to their ability to block dopamine (B1211576) receptors, particularly the D2 subtype, in the brain. The key to this interaction is the three-dimensional conformation of the phenothiazine molecule, which allows it to mimic the structure of dopamine. nih.gov SAR studies have elucidated several key structural features that govern this activity:
The N-propylpiperazine Side Chain : The length and composition of the side chain at the N10 position of the phenothiazine ring are critical. A three-carbon (propyl) chain separating the two nitrogen atoms is optimal for neuroleptic activity. The presence of a piperazine ring in this side chain, as seen in perphenazine, generally confers higher potency compared to simpler alkylamino side chains found in drugs like promazine. nih.gov
Substitution at the C2 Position : The nature and position of the substituent on the phenothiazine ring system are paramount. A substituent at the C2 position is essential for high potency. Perphenazine features a chlorine atom at this position. Research comparing chloro-derivatives with trifluoromethyl-derivatives (like fluphenazine) shows that the electron-withdrawing trifluoromethyl group typically results in greater neuroleptic potency. nih.govcore.ac.uk
The Hydroxyethyl (B10761427) Group : The terminal group on the piperazine side chain also modulates activity. Perphenazine contains a hydroxyethyl group. This feature is associated with an increase in potency when compared to analogous compounds with a simple methyl group (like prochlorperazine) or no substitution at that position. nih.govcore.ac.uk It is believed that this hydroxyl group may participate in additional hydrogen bonding at the receptor site, enhancing the binding affinity. nih.gov
Chemical modifications based on these principles are a cornerstone of medicinal chemistry research involving phenothiazines. For instance, modifying the terminal hydroxyl group can extend the drug's duration of action. creative-diagnostics.com The interplay between these structural elements dictates the molecule's fit into the dopamine receptor, with the relative potency of related phenothiazines ranked as follows: fluphenazine (B1673473) > trifluoperazine (B1681574) > perphenazine > prochlorperazine (B1679090). core.ac.uk
| Compound | C2-Substituent | N10-Side Chain | Relative Potency Contribution |
|---|---|---|---|
| Perphenazine | -Cl (Chlorine) | -propyl-piperazine-ethanol | High |
| Prochlorperazine | -Cl (Chlorine) | -propyl-piperazine-methyl | Lower than Perphenazine (lacks terminal -OH) |
| Fluphenazine | -CF3 (Trifluoromethyl) | -propyl-piperazine-ethanol | Higher than Perphenazine (more electron-withdrawing C2 group) |
| Trifluoperazine | -CF3 (Trifluoromethyl) | -propyl-piperazine-methyl | Higher than Prochlorperazine, comparable to Perphenazine |
Impurity Profiling and Degradation Product Identification in Research Batches
The chemical stability of this compound is a critical parameter in pharmaceutical research and development. Impurity profiling involves the identification and characterization of any unwanted chemicals in the drug substance. These can arise during synthesis (process impurities) or during storage and handling (degradation products). Forced degradation studies, where the compound is exposed to stress conditions like light, heat, oxidation, and acid/base hydrolysis, are essential for identifying potential degradants. core.ac.uk For perphenazine and related phenothiazines, several key impurities and degradation products have been identified in research batches. researchgate.net
Common process-related impurities can include starting materials, intermediates, and by-products from side reactions. Degradation products, on the other hand, result from the chemical breakdown of the perphenazine molecule itself. The primary degradation pathways for perphenazine are photo-degradation and oxidation. researchgate.net
| Impurity Name | CAS Number | Molecular Formula | Type |
|---|---|---|---|
| Perphenazine Impurity 2 (Perphenazine Sulfoxide) | 10078-25-8 | C21H26ClN3O2S | Degradation (Oxidative) |
| Perphenazine Impurity 3 | 803615-00-1 | C21H26ClN3O2S | Process/Degradation |
| Perphenazine Impurity 5 | 1254074-26-4 | C21H26ClN3O3S | Degradation (Oxidative) |
| 2-[4-(3-phenothiazin-10-yl-propyl)-piperazino]-ethanol | Not Available | C21H27N3OS | Degradation (Photolytic) |
Table data sourced from commercial suppliers of pharmaceutical reference standards. aozeal.com
Photo-degradation Pathways
Perphenazine, like many phenothiazines, is susceptible to degradation upon exposure to light, particularly UV radiation. nih.gov The primary photo-degradation pathway involves the cleavage of the carbon-chlorine bond at the C2 position of the phenothiazine ring, a reaction known as dechlorination. researchgate.netnih.gov
Research studies have identified specific photoproducts formed when perphenazine is exposed to light. researchgate.netnih.gov
Dechlorination : In a solution of propylene (B89431) glycol, exposure to light leads to the formation of dechlorinated products. One major product was identified as 2-[4-(3-phenothiazin-10-yl-propyl)-piperazino]-ethanol. researchgate.netnih.gov This indicates the chlorine atom is removed, but the rest of the molecule remains intact.
Solvent Interaction : Another photolysis product observed suggested not only dechlorination but also an interaction with the propylene glycol solvent, highlighting the importance of the formulation matrix in stability studies. researchgate.net
Oxidation of Dechloro-derivative : Further degradation can occur where the dechlorinated intermediate undergoes subsequent oxidation, particularly sulfoxidation. core.ac.uk
The photosensitivity of phenothiazines is a significant consideration for packaging and storage. Studies on the related compound prochlorperazine have shown that using amber glass, which blocks UV light, can effectively retard the rate of photo-degradation. core.ac.uk
Oxidative Degradation Mechanisms
Oxidation is a major chemical degradation pathway for perphenazine, both in the solid state and in solution. researchgate.netcore.ac.uk The sulfur atom in the central ring of the phenothiazine structure is particularly susceptible to oxidation.
Sulfoxidation : The principal oxidative degradation product of perphenazine is Perphenazine Sulfoxide. researchgate.netnih.gov This occurs when the sulfur atom in the phenothiazine ring is oxidized to a sulfoxide (S=O) group. This transformation can be induced by atmospheric oxygen or by oxidizing agents, such as hydrogen peroxide. researchgate.netchemrxiv.org The formation of the sulfoxide metabolite is also a primary pathway in the in vivo metabolism of perphenazine. nih.govdrugbank.com
N-Oxidation : The nitrogen atoms in the piperazine side chain can also be sites for oxidation, leading to the formation of N-oxide derivatives, although this is generally considered a less predominant pathway than sulfoxidation for phenothiazines. core.ac.uk
Further Oxidation : Under more strenuous oxidative conditions, the sulfoxide can be further oxidized to form a sulfone (SO2) derivative. core.ac.uk
These oxidative reactions result in a loss of the active pharmaceutical ingredient and the formation of degradants that lack the therapeutic activity of the parent compound. core.ac.uk Therefore, controlling exposure to oxygen and pro-oxidant agents is crucial during the manufacturing and storage of research batches.
Advanced Analytical Characterization in Perphenazine Maleate Research
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are crucial for determining the molecular structure and measuring the amount of perphenazine (B1679617) maleate (B1232345).
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive method for identifying the functional groups within the perphenazine maleate molecule. The FTIR spectrum of perphenazine displays characteristic absorption bands that correspond to its unique structural components. These include stretching vibrations for C-H in the aromatic and aliphatic parts, C=C in the aromatic system, and C-N and C-S in the phenothiazine (B1677639) ring. The maleate salt form also shows specific peaks from its carboxylate groups. Comparing a sample's FTIR spectrum with a reference standard confirms the identity of this compound. shd-pub.org.rsresearchgate.net Medicated jellies containing perphenazine also show characteristic bands, though some may be masked by other components. shd-pub.org.rs
Table 1: Characteristic FTIR Peaks for Perphenazine
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~2930 | C-H stretch (aliphatic) |
| ~1566 | C=C stretch (aromatic) |
| ~1455 | C-H bend (aliphatic) |
| 1200–1000 | C-N stretch (tertiary amine) |
| ~750 | C-Cl stretch |
Source: shd-pub.org.rs
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a standard and effective method for the quantitative determination of this compound. jpsbr.org The phenothiazine ring system contains chromophores that absorb light in the UV-Vis spectrum at specific wavelengths. nihs.go.jp Perphenazine in methanol (B129727) shows a maximum absorbance (λmax) at approximately 254.80 nm. jpsbr.org By dissolving a sample in a suitable solvent and measuring its absorbance at λmax, the concentration can be accurately determined based on the Beer-Lambert law. nihs.go.jp Derivative spectrophotometry, including first and second derivative spectra, can also be employed for enhanced specificity and to resolve overlapping signals. jpsbr.org For instance, the first derivative spectrum of perphenazine in methanol shows a maximum amplitude at 261.40 nm, while the second derivative has a maximum negative valley at 256.80 nm. jpsbr.org
Table 2: UV-Vis Spectroscopic Data for Perphenazine Analysis
| Analytical Method | Wavelength (nm) | Solvent |
|---|---|---|
| Zero-Order UV Spec | 254.80 | Methanol |
| First-Order Derivative | 261.40 | Methanol |
| Second-Order Derivative | 256.80 | Methanol |
Source: jpsbr.org
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are vital for separating this compound from potential impurities and for its precise quantification, particularly in complex mixtures.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC. A UPLC-MS/MS method has been developed for the simultaneous detection of several traditional antipsychotics, including perphenazine, in serum and plasma. researchgate.netnih.gov This method uses a UPLC HSS T3 column and a linear gradient of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov The short run-time of 1.8 minutes per injection significantly reduces analysis time. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique for the analysis of pharmaceuticals. A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the estimation of perphenazine in tablet dosage forms. humanjournals.com The method uses pre-coated silica (B1680970) gel 60 GF254 plates as the stationary phase and a mixture of toluene (B28343), ethyl acetate, and methanol as the mobile phase. humanjournals.com Densitometric evaluation is performed at 258 nm. humanjournals.com This method is linear over a concentration range of 200-1200 ng per band and has been successfully applied to the analysis of tablets. humanjournals.com
Another study investigated the chromatographic behavior of nine antipsychotic drugs, including perphenazine, using reversed-phase TLC (RP-TLC). researchgate.net This research utilized C18-bonded silica gel and diol-bonded phases with methanol-water and tetrahydrofuran-water mobile phases to study the lipophilicity of these compounds. researchgate.net
Table 3: HPTLC Method for Perphenazine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 GF254 plates | humanjournals.com |
| Mobile Phase | Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v) | humanjournals.com |
| Detection Wavelength | 258 nm | humanjournals.com |
| Retention Factor (Rf) | 0.33 ± 0.07 | humanjournals.com |
| Linearity Range | 200-1200 ng band-1 | humanjournals.com |
Gas Chromatography (GC) for Kinetic Studies
Gas Chromatography (GC) is a valuable tool for kinetic studies of drugs like perphenazine. A GC method was employed to study the kinetics of perphenazine and its sulfoxide (B87167) metabolite in human subjects. nih.gov This research provided insights into the terminal half-life and systemic clearance of perphenazine. nih.gov Another study developed and validated a GC-mass spectrometric method for the quantitative determination of perphenazine in rabbit plasma, which is particularly useful for studies involving alternative administration routes like sublingual delivery. nih.gov This method demonstrated good linearity and precision. nih.gov
A GC-MS method has also been successfully used to quantify perphenazine in the urine of Eurasian otters, showcasing the technique's applicability in wildlife toxicology. cgrb.org The method involves solid-phase extraction and derivatization to form trimethylsilyl (B98337) (TMS) derivatives for analysis. cgrb.org
Table 4: Performance of GC-MS Method for Perphenazine in Rabbit Plasma
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | >0.99 | nih.gov |
| Linear Range | 2-64 ng/ml | nih.gov |
| Lower Limit of Quantification | 2 ng/ml | nih.gov |
| Accuracy | 100±4% | nih.gov |
| Within-day Precision (% R.S.D.) | <6.8% | nih.gov |
| Between-day Precision (% R.S.D.) | <14% | nih.gov |
| Recovery | >83% | nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices. ijsr.net It is used to analyze plasma/serum extracts for perphenazine and other antipsychotic drugs. nih.gov The use of a deuterated internal standard ensures accurate quantification and compensates for matrix effects. nih.gov Positive ion electrospray ionization and selected reaction monitoring (SRM) provide the specificity needed for reliable identification and quantification. nih.gov
A multi-analyte LC-MS/MS method has been developed for the quantification of 38 antipsychotics and their metabolites, including perphenazine, in plasma. uantwerpen.be This method is crucial for therapeutic drug monitoring and toxicology screening. ijsr.netuantwerpen.be
Table 5: UPLC-MS/MS Method for Antipsychotic Drug Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analytes | Haloperidol, fluphenazine (B1673473), perphenazine, thiothixene | nih.govnih.gov |
| Matrix | Serum, Plasma | nih.govnih.gov |
| Ionization | Positive ion electrospray | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govoup.com |
| Internal Standard | Deuterated analog of imipramine (B1671792) | nih.gov |
| Analytical Measurement Range (Perphenazine) | 0.2 to 12.0 ng/mL | nih.gov |
Solid-State Characterization Techniques
The solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability.
Powder X-Ray Diffraction (P-XRD)
Powder X-Ray Diffraction (P-XRD) is a fundamental technique for characterizing the crystalline state of a drug. americanpharmaceuticalreview.com It provides a unique "fingerprint" for each crystalline form. americanpharmaceuticalreview.com P-XRD analysis of unprocessed perphenazine confirms its crystalline nature. researchgate.net Studies have shown that processes like micronization can induce changes in the diffraction peak intensities and increase the background intensity, indicating a potential reduction in crystallinity or changes in particle size and morphology. researchgate.net When perphenazine is complexed with substances like β-cyclodextrin and spray-dried, the resulting product can be completely amorphous, as evidenced by the absence of characteristic diffraction peaks. researchgate.net P-XRD is also used to characterize novel crystalline forms of perphenazine derivatives, such as perphenazine 4-aminobutyrate trimesylate, by identifying their unique diffraction patterns. google.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. nih.gov It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov
In the context of perphenazine research, DSC is instrumental in characterizing the solid-state properties of the compound and its formulations. For instance, DSC studies have been conducted on perphenazine as a free base, revealing a melting point of 96.8 °C. ub.edu This technique has also been employed to investigate different crystalline forms of perphenazine salts. One study identified two crystalline forms of perphenazine 4-aminobutyrate trimesylate, designated as Form A and Form B, with endothermic peaks at approximately 150°C and 209°C, respectively. google.com
Furthermore, DSC has been utilized in the characterization of perphenazine-loaded solid lipid nanoparticles (SLNs). nih.gov The analysis of these nanoparticles revealed the amorphous state of the encapsulated perphenazine, which is a critical factor in determining the drug's release profile. nih.gov Similarly, new compounds of perphenazine with fumaric acid were characterized using DSC to understand their physicochemical properties aimed at improving drug solubility. researchgate.net
Table 1: DSC Data for Perphenazine and its Formulations
| Sample | Endothermic Peak (°C) | Observation | Reference |
| Perphenazine (free base) | 96.8 | Melting point. | ub.edu |
| Perphenazine 4-aminobutyrate trimesylate (Form A) | ~150 | Crystalline form characterization. | google.com |
| Perphenazine 4-aminobutyrate trimesylate (Form B) | ≥209 | Crystalline form characterization. | google.com |
| Perphenazine-loaded SLNs | - | Revealed the amorphous state of the drug. | nih.gov |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectrometry (EDS)
Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. nanoscience.com When combined with Energy Dispersive X-Ray Spectrometry (EDS), it allows for the elemental analysis of the sample. thermofisher.com EDS detects the characteristic X-rays emitted from the sample when irradiated by the electron beam, providing qualitative and quantitative information about its elemental composition. thermofisher.com
In perphenazine research, SEM and EDS are invaluable for visualizing the morphology and confirming the elemental composition of various formulations and modified surfaces. For example, in the development of new perphenazine-fumaric acid salts, SEM coupled with EDS was used to investigate the formation of the new solid phase. researchgate.net Similarly, the surface morphology of a carbon nanocomposite electrode used for the electrochemical detection of perphenazine was characterized by SEM. brieflands.com The images revealed a uniform surface morphology for electrodes containing ionic liquid, which is believed to contribute to their enhanced performance. brieflands.com
EDS analysis is particularly useful for confirming the presence of specific elements in modified electrodes or nanocomposites. acs.org For instance, in the development of sensors for other pharmaceutical compounds, EDS has been used to confirm the elemental composition of nanocomposites used as electrode modifiers. acs.orgmdpi.com This confirms the successful synthesis and incorporation of various materials intended to enhance the sensor's performance. The non-destructive nature of the technique allows for further analysis of the sample after the EDS measurement. thermofisher.com
Electrochemical Methods for Detection and Study
Electrochemical methods offer sensitive and selective approaches for the detection and study of electroactive compounds like perphenazine. These techniques are based on measuring the electrical signals generated during redox reactions at an electrode surface.
The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Various materials have been explored to improve the sensitivity and selectivity of perphenazine detection.
A gold electrode modified with a decanethiol (DEC) self-assembled monolayer (SAM) has been developed for the determination of perphenazine. nih.gov This modification allows for the selective accumulation of perphenazine on the electrode surface, leading to enhanced sensitivity. nih.gov The study found that in the presence of perphenazine, the structure of the SAM changed slightly with the appearance of more needle holes. nih.gov
Manganese oxide (Mn3O4) nanoparticles have also been utilized to create a highly sensitive electrochemical sensor for perphenazine. researchgate.net These nanoparticles, synthesized via a simple co-precipitation method, were used to modify a glassy carbon electrode (GCE). researchgate.net The Mn3O4/GCE exhibited excellent electrocatalytic activity towards the oxidation of perphenazine, resulting in a significant enhancement of the oxidation peak current compared to a bare electrode. researchgate.net
Carbon nanocomposite electrodes, fabricated using multi-walled carbon nanotubes (MWCNTs) and an ionic liquid, have also been employed for the electrocatalytic oxidation of perphenazine. brieflands.comresearchgate.net These electrodes demonstrate a sensitive voltammetric response to perphenazine, making them suitable for its quantification at sub-micromolar levels. researchgate.net Other carbonaceous materials like graphene oxide (GO) have been used to modify glassy carbon electrodes for perphenazine detection. researchgate.netrsc.org
Table 2: Performance of Modified Electrodes for Perphenazine Detection
| Electrode Modification | Analytical Technique | Linear Range | Detection Limit | Reference |
| Gold Electrode with Decanethiol SAM | Anodic Stripping Voltammetry | 6x10⁻⁹–5x10⁻⁷ M and 5x10⁻⁷–5x10⁻⁶ M | Not specified | nih.gov |
| Mn3O4 Nanoparticles/GCE | Differential Pulse Voltammetry | 5–20 μM | 2.36 μM | researchgate.net |
| Carbon Nanocomposite Ionic Liquid Electrode | Adsorptive Stripping Voltammetry | Not specified | 0.023 μmol L⁻¹ | researchgate.netmdpi.com |
| Graphene Oxide Nanosheet/GCE | Amperometry | 0.8–8.0 mmol L⁻¹ | 46.6 μmol L⁻¹ | rsc.org |
| Graphene Oxide Nanosheet/GCE | Differential Pulse Voltammetry | 0.7–7.0 mmol L⁻¹ | 38.4 μmol L⁻¹ | rsc.org |
Chemometric Approaches for Multivariate Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly useful for analyzing complex mixtures where the spectral signals of different components overlap.
The double-divisor spectra derivative method is a spectrophotometric technique used for the simultaneous determination of components in a ternary mixture without the need for prior separation. researchgate.net This method is based on using the first derivative of the ratio spectrum, which is obtained by dividing the absorption spectrum of the ternary mixture by a standard spectrum of two of the three analytes. researchgate.netnih.gov The concentration of each component is then determined from its respective calibration graph. researchgate.net
This method has been successfully applied to the simultaneous determination of perphenazine in combination with amitriptyline (B1667244) hydrochloride and/or imipramine hydrochloride. researchgate.net The linear determination range for perphenazine using this method was found to be 3.65-18.24 µg/mL. researchgate.net
Partial Least Squares (PLS) is a multivariate calibration method that is well-suited for handling large and complex datasets with numerous variables, which is often the case in pharmaceutical analysis. orangedatamining.com It is effective in managing multicollinearity, where variables are highly correlated. orangedatamining.com
In the analysis of perphenazine mixtures, the PLS method has been used in conjunction with a wavelet compression-orthogonal signal correction (W-OSC) filter. researchgate.net Orthogonal Signal Correction (OSC) is a pre-processing technique that removes information from the data that is not related to the target variables, thereby improving the predictive ability of the subsequent PLS model. researchgate.netnih.gov The wavelet transform is used for data compression and noise reduction. nih.gov This combined approach has been compared with the double-divisor spectra derivative method for the analysis of perphenazine in ternary mixtures, and the results were found to be statistically comparable. researchgate.net
Table 3: Chemometric Methods for Perphenazine Analysis
| Method | Principle | Application | Linear Range for Perphenazine | Reference |
| Double-Divisor Spectra Derivative | First derivative of the ratio spectrum | Simultaneous determination of perphenazine with amitriptyline and/or imipramine | 3.65-18.24 µg/mL | researchgate.net |
| PLS with W-OSC | Multivariate calibration with signal pre-processing | Simultaneous determination of perphenazine with amitriptyline and/or imipramine | Not specified | researchgate.net |
Molecular and Cellular Pharmacodynamics of Perphenazine Maleate and Its Metabolites
Receptor Binding and Ligand Affinity Profiling
Perphenazine (B1679617) and its metabolites exhibit a broad receptor binding profile, contributing to both its antipsychotic efficacy and its side effect profile.
Perphenazine is a potent antagonist of both D1 and D2 dopamine (B1211576) receptors. drugbank.com It is considered a high-potency typical antipsychotic, approximately ten times more potent than chlorpromazine (B137089) at the D2 receptor. ebi.ac.uk The primary mechanism of its antipsychotic action is attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. patsnap.com This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing dopaminergic hyperactivity. patsnap.com
The binding affinities (Ki) of perphenazine for dopamine receptor subtypes are as follows:
D2: 0.56 nM medchemexpress.com
D2L: 3.4 nM chemsrc.com
D3: 0.43 nM medchemexpress.com
The active metabolite, 7-hydroxyperphenazine (B3061111), retains about 70% of the activity of the parent compound. ncats.io In contrast, another metabolite, N-dealkylperphenazine (DAPZ), demonstrates a lower affinity for D2 receptors compared to perphenazine. nih.gov Studies on rat brain tissue have shown that ring-hydroxylated and N-demethylated metabolites of perphenazine retain significant potency for D2 receptor binding, ranging from 20% to 70% of the parent drug's affinity. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Perphenazine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| D2 | 0.56 nM | medchemexpress.com |
| D2L | 3.4 nM | chemsrc.com |
| D3 | 0.43 nM | medchemexpress.com |
Perphenazine also acts as an antagonist at serotonin (B10506) 5-HT2A receptors. patsnap.com This action is thought to contribute to its antipsychotic effects and may help to mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. patsnap.comresearchgate.net The affinity of perphenazine for the 5-HT2A receptor is significant, with a reported Ki value of 6 nM. medchemexpress.com
Table 2: Serotonin Receptor Binding Affinity of Perphenazine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2A | 6 nM | medchemexpress.com |
Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor, with a Ki value of 8 nM. chemsrc.com This high affinity for H1 receptors is responsible for the sedative effects often observed with perphenazine treatment. patsnap.com The 7-hydroxy metabolites of perphenazine retain about 75% of the parent drug's potency in binding to H1 receptors. nih.gov
Table 3: Histamine Receptor Binding Affinity of Perphenazine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| H1 | 8 nM | chemsrc.com |
Perphenazine also demonstrates antagonist activity at cholinergic M1 and alpha-1 adrenergic receptors. ncats.ioselleckchem.com Blockade of these receptors can lead to anticholinergic side effects and orthostatic hypotension, respectively. The binding affinity of perphenazine for the alpha-1a adrenergic receptor has a reported Ki of 10.0 nM. chemsrc.comncats.io In comparison to other phenothiazines like chlorpromazine and levomepromazine, perphenazine and its metabolites have a 5 to 30 times lower binding affinity for muscarinic cholinergic receptors. nih.gov
Table 4: Cholinergic and Adrenergic Receptor Binding Affinities of Perphenazine
| Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|
| Muscarinic M1 | 1.5 µM (Kd) | ncats.io |
| Alpha-1a Adrenergic | 10.0 nM (Ki) | chemsrc.comncats.io |
While perphenazine itself is not a direct GABAA receptor agonist, a novel derivative, BL-1020 (a gamma-aminobutyric acid ester of perphenazine), has been developed to possess agonist activity at GABAA receptors in addition to its dopamine and serotonin receptor antagonism. nih.gov This derivative is designed to release both GABA and perphenazine upon hydrolysis within the central nervous system. sponser.co.il Preclinical studies have shown that BL-1020 exhibits agonist activity at the GABAA receptor with a Ki of 3.74 µM. sponser.co.il This dual mechanism of action is being investigated for its potential to provide antipsychotic efficacy with a reduced risk of extrapyramidal side effects. nih.gov
Cholinergic M1 and Alpha 1 Adrenergic Receptor Interactions
Intracellular Signaling Pathway Modulation
The binding of perphenazine to its target receptors initiates a cascade of intracellular signaling events. As a D2 receptor antagonist, perphenazine inhibits the adenylyl cyclase pathway, leading to a decrease in cyclic AMP (cAMP) production. genome.jp
Recent research has also highlighted the impact of perphenazine on other critical signaling pathways, particularly in the context of cancer research. Phenothiazines, including perphenazine, can disrupt key cancer signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are involved in cell proliferation, apoptosis, and autophagy. brieflands.com For instance, in glioblastoma cells, perphenazine treatment has been shown to increase the levels of the tumor suppressor PTEN, which in turn inhibits the oncogenic PI3K-Akt signaling pathway. nih.gov This effect appears to be cancer cell-specific. nih.gov Furthermore, perphenazine can disrupt lysosomal function, leading to the intracellular accumulation of receptors like the transferrin receptor (TfR) and the epidermal growth factor receptor (EGFR). nih.gov
Impact on Dopamine-Mediated Effects
Perphenazine maleate (B1232345), a piperazinyl phenothiazine (B1677639), functions primarily as a potent antagonist of dopamine receptors, particularly the D2 subtype. selleckchem.compatsnap.comdrugbank.com Its therapeutic and antipsychotic properties are largely attributed to the blockade of postsynaptic D2 receptors in the central nervous system, which in turn inhibits dopamine-mediated effects. taylorandfrancis.comwebmd.com This action helps to reduce the excessive dopaminergic neurotransmission that is thought to underlie psychotic symptoms. patsnap.com The affinity of perphenazine for dopamine receptors is significant, with Ki values of 0.56 nM for D2 and 0.43 nM for D3 receptors. medchemexpress.com
The inhibitory action of perphenazine extends to other neurotransmitter systems, including serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors. patsnap.compatsnap.com This multi-receptor engagement contributes to its therapeutic effects and also to its side effect profile. patsnap.com The blockade of these various receptors modulates neural pathways involved in the symptoms of psychosis. patsnap.com
Effects on Adenylate Cyclase Activity
Perphenazine has been shown to be a potent inhibitor of dopamine-stimulated adenylate cyclase activity in various mammalian brain regions, including the olfactory tubercle, nucleus accumbens, and caudate nucleus. nih.gov This inhibition is competitive with respect to dopamine. nih.gov The blockade of dopamine's ability to activate adenylate cyclase is considered a potential mechanism contributing to both the therapeutic and extrapyramidal side effects of antipsychotic agents like perphenazine. nih.gov The inhibition of adenylate cyclase activity by perphenazine is a key downstream effect of its dopamine receptor antagonism. drugbank.com
Involvement in MAPK/RAF Signaling Cascade
Perphenazine has been shown to have an impact on the RAF/MAP kinase cascade. probes-drugs.org The Ras/mitogen-activated protein kinase (MAPK) pathway is crucial for cell signaling, proliferation, and apoptosis. drugbank.com Some kinase inhibitors function by blocking this pathway. drugbank.com Perphenazine's involvement with this cascade suggests a role in modulating fundamental cellular processes. probes-drugs.org Research indicates that dopamine receptor inhibitors can inhibit the extracellular signal-related kinase signaling pathway, which is a component of the MAPK cascade. nih.gov
Cellular Effects and Mechanistic Investigations (Non-Clinical)
Cell Viability and Proliferation Studies (e.g., Glioblastoma, Melanocytes)
Perphenazine has demonstrated significant effects on the viability and proliferation of various cell types, notably in cancer cell lines such as glioblastoma and in normal human melanocytes.
In human glioblastoma U-87 MG cells, perphenazine induces a concentration-dependent loss in cell viability. researchgate.net Studies have reported EC50 values of approximately 0.97 to 0.98 µM for perphenazine in this cell line. researchgate.netsum.edu.pl At concentrations of 0.5 µM and 1.0 µM, perphenazine reduced U-87 MG cell viability by 32% and 54.5%, respectively, after a 24-hour incubation period. researchgate.net It's noteworthy that these concentrations are within the range of toxic levels observed in human plasma. researchgate.net Interestingly, a 24-hour incubation with perphenazine did not significantly reduce the viability of normal human astrocytes, suggesting a degree of selectivity for cancer cells. sum.edu.pl In patient-derived human glioblastoma tumorspheres, the combination of perphenazine and temozolomide (B1682018) showed superior effects on reducing cell viability compared to either treatment alone. nih.gov
In normal human melanocytes, perphenazine also causes a concentration-dependent loss of cell viability. ppm.edu.plresearchgate.net After a 24-hour incubation, a loss of cell viability ranging from 19.1% to 98.5% was observed with perphenazine concentrations from 0.1 µM to 10 µM. ppm.edu.plresearchgate.net The EC50 value for perphenazine in this cell line was calculated to be 2.76 µM. selleckchem.comppm.edu.pl Concentrations in the range of 0.0001 to 0.01 µM did not have a significant effect on melanocyte viability. selleckchem.comppm.edu.pl
Table 1: Effect of Perphenazine on Cell Viability
| Cell Type | Concentration | Effect on Viability | Reference |
|---|---|---|---|
| Human Glioblastoma U-87 MG | 0.98 µM (EC50) | 50% reduction | researchgate.net |
| Human Glioblastoma U-87 MG | 0.5 µM | 32% reduction | researchgate.net |
| Human Glioblastoma U-87 MG | 1.0 µM | 54.5% reduction | researchgate.net |
| Normal Human Astrocytes | Not specified | No significant reduction at 24h | sum.edu.pl |
| Normal Human Melanocytes | 2.76 µM (EC50) | 50% reduction | selleckchem.comppm.edu.pl |
| Normal Human Melanocytes | 0.1 µM - 10 µM | 19.1% - 98.5% reduction | ppm.edu.plresearchgate.net |
Induction of Cell Death Mechanisms (e.g., Caspase-3 Activation, Mitochondrial Damage)
Perphenazine has been found to induce cell death through mechanisms involving the activation of caspases and damage to mitochondria. In the human dopaminergic cell line SH-SY5Y, perphenazine induces mitochondrial damage, which is evidenced by mitochondrial fragmentation, activation of Bax, release of cytochrome c, and a decrease in cellular ATP levels. koreascience.kr This mitochondrial damage is an early event in the process of perphenazine-induced cell death. koreascience.kr
Furthermore, perphenazine treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. selleckchem.comkoreascience.kr The induction of apoptotic nuclei has also been observed following treatment with the drug. koreascience.kr Interestingly, while caspase-3 is activated, a pan-caspase inhibitor did not completely suppress the cell death induced by perphenazine, suggesting that the initiated apoptosis might shift to necrosis if caspases are inhibited. selleckchem.comkoreascience.kr The cell death induced by perphenazine is partially suppressed by antioxidants. selleckchem.com
Table 2: Mechanistic Findings of Perphenazine-Induced Cell Death
| Mechanism | Observation | Cell Line | Reference |
|---|---|---|---|
| Mitochondrial Damage | Fragmentation, Bax activation, cytochrome c release, decreased ATP | SH-SY5Y | koreascience.kr |
| Caspase-3 Activation | Increased activation | SH-SY5Y | selleckchem.comkoreascience.kr |
| Apoptosis | Induction of apoptotic nuclei | SH-SY5Y | koreascience.kr |
Modulation of Oxidative Stress Markers in Cellular Models
Perphenazine has been shown to modulate markers of oxidative stress in cellular models. In normal human melanocytes, higher concentrations of perphenazine caused a depletion of the cells' antioxidant status, indicating the induction of oxidative stress. ppm.edu.plnih.gov This was determined by measuring the level of hydrogen peroxide and the activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. ppm.edu.plnih.gov The induction of oxidative stress in pigmented cells exposed to perphenazine in vitro suggests a potential mechanism for some of its undesirable side effects in vivo. ppm.edu.pl
Studies comparing patients treated with perphenazine, risperidone, and clozapine (B1669256) found that patients treated with clozapine had higher serum levels of glutathione (GSH) and superoxide dismutase (SOD) and significantly lower levels of malondialdehyde (MDA) compared to those treated with perphenazine. nih.gov This suggests that perphenazine may contribute to a less favorable oxidative stress profile compared to some other antipsychotics. The cell death induced by perphenazine in SH-SY5Y cells was partially suppressed by an antioxidant, further supporting the role of oxidative stress in its cytotoxic effects. koreascience.kr
Impact on Tyrosinase Activity and Melanin (B1238610) Content in Melanocytes
Perphenazine has been shown to influence melanogenesis in normal human melanocytes by affecting key components of the melanin production pathway. ppm.edu.pl Research indicates that perphenazine can suppress the process of melanogenesis, primarily through its inhibitory effect on tyrosinase, the rate-limiting enzyme in melanin synthesis. ppm.edu.plnih.gov
The mechanism appears to be linked to the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and pigment production. researchgate.netresearchgate.net While the control samples had MITF content of 0.26 ± 0.02 ng/mg protein, the content in perphenazine-treated melanocytes ranged from 0.20 to 0.29 ng/mg protein. ppm.edu.pl The observed changes in the melanization process in pigmented cells exposed to perphenazine suggest a potential role of melanin and melanocytes in the mechanisms of certain side effects associated with the drug in vivo. ppm.edu.plresearchgate.net
Table 1: Effect of Perphenazine on Melanogenesis in Melanocytes
| Concentration (µM) | Change in Melanin Content | Impact on Tyrosinase Activity | Reference |
|---|---|---|---|
| 0.0001 - 0.1 | No significant impact | No significant impact | ppm.edu.pl |
| 1.0 | 10.6% decrease | Decreased | ppm.edu.plresearchgate.net |
| 3.0 | 12.1% decrease | Decreased | ppm.edu.plresearchgate.net |
Interaction with P-glycoprotein and Multidrug Resistance Reversal in Cell Lines
Perphenazine has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.goviiarjournals.orgresearchgate.net P-glycoprotein functions as an efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells, thereby reducing their efficacy and leading to MDR. medsafe.govt.nz
Studies on resistant mouse lymphoma (L5178) and human colon adenocarcinoma (COLO 320) cell lines, which overexpress the MDR1 gene, have shown that perphenazine is an effective inhibitor of P-gp's transport activity. nih.goviiarjournals.orgresearchgate.net The effectiveness of perphenazine is evaluated by measuring its ability to inhibit the efflux of fluorescent substrates like rhodamine 123 from these cancer cells. nih.goviiarjournals.org Perphenazine proved to be one of the effective phenothiazine derivatives in inhibiting this efflux, thereby increasing the intracellular accumulation of the substrate. nih.govresearchgate.net
In the multidrug-resistant mouse T-cell lymphoma cell line, the effect of perphenazine on rhodamine accumulation was dose-dependent and more potent than that of verapamil, a well-known MDR modulator. iiarjournals.org This activity suggests that perphenazine directly interacts with P-glycoprotein, inhibiting its function and restoring the sensitivity of resistant cells to chemotherapeutic agents. nih.govnih.gov The chemical structure of phenothiazines is considered crucial for these drug-cell membrane interactions that lead to the reversal of MDR. nih.govresearchgate.net
Table 2: Perphenazine's Role in Reversing P-glycoprotein Mediated Multidrug Resistance
| Cell Line | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Resistant Mouse Lymphoma (L5178) | Inhibition of P-glycoprotein transport activity | Effective inhibitor of rhodamine 123 efflux; dose-dependent effect | nih.goviiarjournals.org |
| MDR/COLO 320 | Inhibition of P-glycoprotein transport activity | Effective inhibitor of rhodamine 123 efflux | nih.goviiarjournals.orgresearchgate.net |
Inhibition of Long-Chain Fatty Acid Uptake in Cancer Cell Lines
Perphenazine has been identified as an inhibitor of long-chain fatty acid (LCFA) uptake in various cell lines, including cancer cells. researchgate.netunl.edu This inhibition is primarily achieved through its interaction with Fatty Acid Transport Proteins (FATPs), particularly FATP2. researchgate.netmdpi.com A high-throughput screening of compounds using yeast cells expressing human FATP2 identified perphenazine, a tricyclic, phenothiazine-derived drug, as a potential inhibitor of FATP2-mediated fatty acid uptake. unl.edu
In Caco-2 cells, a human colon adenocarcinoma cell line, perphenazine at a concentration of 80 µM was shown to block the incorporation of the fluorescent fatty acid analog C1-BODIPY-C12. researchgate.netunl.edu Further studies demonstrated that perphenazine can reduce LCFA uptake in 4T1 tumors, a highly metastatic triple-negative breast cancer cell line. researchgate.net The inhibition of LCFA uptake is a significant finding, as cancer cells often exhibit altered lipid metabolism, including an increased reliance on fatty acids for energy and biomass production. nih.gov By blocking FATPs, perphenazine can disrupt this crucial nutrient supply chain. researchgate.net The inhibitory action is specific to long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are transported by diffusion. researchgate.net
Potential Antiviral Mechanisms (e.g., SARS-CoV-2 Spike Protein Targeting)
Recent research has highlighted the potential antiviral properties of phenothiazines, including perphenazine, particularly against SARS-CoV-2. nih.gov Studies have shown that perphenazine exhibits potent inhibitory activity against various SARS-CoV-2 variants. nih.gov The primary mechanism of this antiviral action appears to be the inhibition of viral entry into host cells at an early stage. nih.govresearchgate.net
It is proposed that perphenazine directly targets the Spike (S) protein of SARS-CoV-2. nih.gov This interaction may prevent the proteolytic cleavage of the S protein, a critical step required for the virus to fuse with the host cell membrane and release its genetic material. nih.gov In screening experiments using a library of FDA-approved drugs, perphenazine demonstrated significant inhibitory activity against SARS-CoV-2 pseudovirus (PsV) infection, with an IC50 value of 1.159 μM against SARS-CoV PsV. nih.gov This suggests that by interfering with the S protein function, perphenazine can effectively block viral infection. nih.govresearchgate.net Other related phenothiazine compounds have also shown similar antiviral activities against coronaviruses. nih.gov
Anti-inflammatory Responses in Cellular Models
Perphenazine exhibits significant anti-inflammatory properties by modulating various components of the inflammatory cascade in cellular and animal models. medchemexpress.comnih.govnih.gov As a dopamine receptor antagonist, its effects extend to the immune system, where dopamine receptors are known to play a regulatory role. nih.gov
In mouse models of Th2-type allergic dermatitis induced by agents like 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone (B7731731) (OXA), perphenazine treatment attenuated ear swelling and epidermal thickness. nih.govnih.gov A key aspect of its anti-inflammatory action is the inhibition of mast cell infiltration into the lesion area. nih.govnih.gov Mast cells are critical players in allergic and inflammatory responses, releasing mediators like histamine. nih.gov
Furthermore, in mice co-treated with perphenazine and oxazolone, there was a notable decrease in the serum levels of IgE, histamine, and pro-inflammatory cytokines such as IL-4 and IL-13. nih.gov This suggests that perphenazine can suppress the humoral and cellular immune responses characteristic of type 2 inflammation. nih.gov The anti-inflammatory effects of perphenazine may be linked to its ability to inhibit mast cell granulation and subsequent histamine release. nih.gov
Table 3: Summary of Perphenazine's Anti-inflammatory Effects in a Mouse Dermatitis Model
| Inflammatory Marker | Effect of Perphenazine Treatment | Reference |
|---|---|---|
| Ear Swelling | Attenuated | nih.govnih.gov |
| Mast Cell Infiltration | Inhibited | nih.govnih.gov |
| Serum IgE Levels | Decreased | nih.gov |
| Serum Histamine Levels | Decreased | nih.gov |
| Cytokine Levels (IL-4, IL-13) | Decreased | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Perphenazine |
| Perphenazine maleate |
| Rhodamine 123 |
| Verapamil |
| C1-BODIPY-C12 |
| 12-o-tetradecanoylphorbol-13-acetate (TPA) |
| Oxazolone (OXA) |
| Histamine |
| Interleukin-4 (IL-4) |
| Interleukin-13 (IL-13) |
| L-DOPA |
Preclinical Pharmacokinetics and Metabolism Research
Absorption and Distribution Studies in Preclinical Models
Oral Absorption Characteristics
Perphenazine (B1679617) is a lipophilic compound belonging to the phenothiazine (B1677639) class. nih.gov Its high lipophilicity, however, contributes to poor dissolution in the intestinal lumen, a key site for absorption, which in turn leads to low bioavailability after oral administration. taylorandfrancis.com Studies have shown that perphenazine has an oral bioavailability of approximately 40%. drugbank.comwikipedia.org Following oral administration of perphenazine tablets, mean peak plasma concentrations are typically observed between 1 to 3 hours. fda.govpharmacompass.com
The compound undergoes extensive first-pass metabolism in the liver, which further reduces its systemic availability. taylorandfrancis.comnih.gov This significant hepatic metabolism means that a substantial portion of the orally administered drug is metabolized before it can reach systemic circulation. taylorandfrancis.comnih.gov Research has indicated that after a single oral dose, there is a notable "first-pass effect," characterized by low systemic availability and a high ratio of its sulfoxide (B87167) metabolite to the parent drug. nih.gov
Brain Distribution Studies (e.g., using nanoparticles)
Due to its therapeutic application in treating schizophrenia, the ability of perphenazine to cross the blood-brain barrier and distribute into the brain is of critical importance. taylorandfrancis.comnih.gov Preclinical studies have explored the use of novel drug delivery systems, such as solid lipid nanoparticles (SLNs), to enhance the brain distribution of perphenazine. nih.govresearchgate.net
In one study involving male Wistar rats, the administration of perphenazine-loaded solid lipid nanoparticles (PPZ-SLN) via a single oral dose resulted in a significant increase in brain distribution compared to a standard perphenazine suspension. nih.govresearchgate.net The research found that the brain distribution of PPZ-SLN was increased by as much as 16-fold. nih.govresearchgate.net Furthermore, the mean residence time (MRT) and half-life (t1/2) of perphenazine in the brain were significantly increased with the nanoparticle formulation. nih.gov These findings suggest that SLNs are a promising delivery system for improving the brain delivery of perphenazine. nih.govresearchgate.net The use of nanocarriers like SLNs can enhance bioavailability and facilitate drug delivery to the brain. nih.gov
Metabolic Pathways and metabolite Identification in Research Models
Perphenazine is extensively metabolized in the liver through several key pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comfda.govpharmacompass.com
Cytochrome P450 Isozyme Involvement (CYP2D6, CYP1A2, CYP3A4, CYP2C19)
The metabolism of perphenazine is primarily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.com In vitro studies using human liver microsomes (HLM) have identified several CYP isoforms involved in its metabolism. nih.govnih.gov
CYP2D6 is a key enzyme in the metabolism of perphenazine. taylorandfrancis.com The pharmacokinetics of perphenazine are linked to the genetic polymorphism of CYP2D6, meaning individuals who are "poor metabolizers" will process the drug more slowly and have higher concentrations compared to "extensive metabolizers". fda.govfda.gov
N-Dealkylation Pathways and Metabolite Activity (N-dealkylperphenazine/DAPZ)
N-dealkylation is a major metabolic route for perphenazine, leading to the formation of N-dealkylperphenazine, also known as DAPZ. nih.govresearchgate.net This process involves the cleavage of an N-C bond, resulting in an amine and an aldehyde. nih.gov In the case of perphenazine, this primarily involves the loss of the hydroxyethyl (B10761427) group. nih.govresearchgate.net
The resulting metabolite, N-dealkylperphenazine (DAPZ), is found in significant concentrations in the body, often 1.5 to 2 times higher than the parent drug. researchgate.net While some drug metabolites are inactive, DAPZ exhibits some pharmacological activity. researchgate.net In vitro binding studies have shown that DAPZ has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that is comparable to some atypical antipsychotic agents. researchgate.netnih.gov However, its potency at these receptors is lower than that of the parent compound, perphenazine. researchgate.netnih.gov
Hydroxylation (e.g., 7-hydroxyperphenazine)
Ring hydroxylation at the 7th position is another significant metabolic pathway for perphenazine, producing the metabolite 7-hydroxyperphenazine (B3061111). taylorandfrancis.comnih.govresearchgate.net This metabolite has been shown to possess pharmacological activity. nih.gov
Receptor binding studies have indicated that 7-hydroxyperphenazine has approximately 70% of the antipsychotic activity of the parent compound, perphenazine. nih.gov In vivo studies have shown that the concentration of 7-hydroxyperphenazine is typically about half that of perphenazine. researchgate.netnih.gov Following oral administration, peak plasma concentrations of 7-hydroxyperphenazine are observed between 2 to 4 hours. fda.govfda.gov
Sulfoxidation and Glucuronidation Pathways
Perphenazine undergoes extensive metabolism in preclinical models, primarily in the liver, through several key pathways, including sulfoxidation and glucuronidation. rxlist.comnih.gov Sulfoxidation involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of perphenazine sulfoxide. nih.govpharmacompass.com This process is a significant route of biotransformation for phenothiazine derivatives.
Glucuronidation is another major conjugation pathway for perphenazine and its metabolites. rxlist.comnih.gov This reaction involves the transfer of a glucuronic acid moiety to the parent compound or its metabolites, a process catalyzed by UDP-glucuronosyltransferases. vdoc.pub This conjugation increases the water solubility of the compounds, facilitating their excretion. Direct glucuronidation of the primary alcohol group on the hydroxyethyl side chain of perphenazine has been identified as a metabolic pathway. nih.gov
In preclinical studies using rats, following oral administration, a significant portion of the administered dose is excreted in the urine as the sulfoxide and N-dealkylated sulfoxide metabolites. researchgate.net
Table 1: Key Metabolic Pathways of Perphenazine
| Metabolic Pathway | Key Enzyme Family | Resulting Metabolite Example | Significance |
|---|---|---|---|
| Sulfoxidation | Cytochrome P450 | Perphenazine Sulfoxide | Major biotransformation route |
| Glucuronidation | UDP-glucuronosyltransferases | Perphenazine-glucuronide | Increases water solubility for excretion |
Characterization of Metabolite Pharmacological Profiles
In vitro binding studies have revealed distinct receptor binding profiles for these metabolites compared to perphenazine. nih.gov Perphenazine and its active metabolite, 7-hydroxyperphenazine, exhibit a higher affinity for dopamine (B1211576) D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.govnih.gov In contrast, DAPZ shows a higher affinity for 5-HT2A receptors than for D2 receptors, a profile that is somewhat comparable to certain atypical antipsychotic agents. nih.gov Despite this, the in vivo effects of DAPZ may be limited by its lower potency at these receptors relative to perphenazine. nih.gov The sulfoxide metabolite is generally considered to be inactive. nih.gov
Studies in older patients receiving perphenazine showed that DAPZ concentrations were, on average, 1.5 to 2 times higher than those of the parent drug. nih.gov
Table 2: Pharmacological Profiles of Perphenazine Metabolites
| Metabolite | Receptor Affinity Profile | Relative In Vivo Concentration | Notes |
|---|---|---|---|
| Perphenazine (Parent Drug) | Higher affinity for D2 > 5-HT2A | - | The primary active compound. |
| 7-Hydroxyperphenazine | Higher affinity for D2 > 5-HT2A | Lower than perphenazine | Considered an active metabolite. nih.gov |
| N-dealkylperphenazine (DAPZ) | Higher affinity for 5-HT2A > D2 | 1.5-2x that of perphenazine | Possesses an "atypical" binding profile, but lower potency may limit its in vivo effects. nih.gov |
| Perphenazine Sulfoxide | Inactive | - | Considered a pharmacologically inactive metabolite. nih.gov |
Elimination and Excretion Mechanisms in Preclinical Studies
Preclinical investigations in animal models have elucidated the primary routes of elimination and excretion for perphenazine and its metabolites. Following administration, the drug and its biotransformation products are primarily eliminated from the body through both renal and fecal pathways. researchgate.net
In studies with rats, a notable portion of an orally administered dose was excreted in the urine within the first 12 hours, mainly as sulfoxide and N-dealkylated sulfoxide metabolites. researchgate.net Research in dogs demonstrated that after an oral dose, the majority of the drug was excreted in the feces (75-89%), with a smaller percentage found in the urine (2-4%). researchgate.net This suggests that biliary excretion into the feces is a major elimination route in this species. researchgate.net The lipophilic nature of neuroleptic drugs like perphenazine necessitates biotransformation into more hydrophilic (water-soluble) substances to facilitate their excretion and prevent prolonged accumulation in tissues. researchgate.net
Table 3: Excretion of Perphenazine in Preclinical Models
| Animal Model | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Timeframe | Primary Excreted Forms |
|---|---|---|---|---|---|
| Rat | Oral | 1.8 - 4% | Not specified | First 12 hours | Sulfoxide and N-dealkylated sulfoxide |
| Dog | Oral | 2 - 4% | 75 - 89% | Not specified | Not specified |
| Monkey | Oral | 12 - 19% | 56 - 69% | Not specified | Not specified |
Population Pharmacokinetic Modeling in Research Cohorts (Non-clinical)
Population pharmacokinetic (PPK) modeling has been employed in non-clinical research cohorts to characterize the disposition of perphenazine and identify sources of variability in its pharmacokinetics. nih.govnih.govcambridge.org These models use data from a representative population to describe the typical pharmacokinetic profile and the unexplained variability between individuals. cambridge.org
In a notable PPK analysis, a one-compartment linear model with proportional error was found to best describe the pharmacokinetics of perphenazine. nih.govnih.govcambridge.org The population mean clearance and volume of distribution for perphenazine were estimated to be 483 L/h and 18,200 L, respectively. nih.govnih.govcambridge.org Such models provide a framework for evaluating the influence of various factors, or covariates, on the drug's pharmacokinetic parameters. nih.govnih.gov
Covariate Analysis (e.g., Race and Smoking Status impact on Clearance in research populations, excluding clinical interpretation)
Covariate analysis within population pharmacokinetic models has been used to investigate the influence of intrinsic and extrinsic factors on perphenazine clearance in research populations. nih.govnih.govcambridge.org
A significant finding from these analyses was the impact of race and smoking status on perphenazine clearance. nih.govnih.govcambridge.org The research indicated that the estimated population mean clearance was 48% higher in nonsmoking African Americans compared to nonsmokers of other races (512 L/h versus 346 L/h). nih.govnih.gov Furthermore, active smoking was found to increase the elimination of perphenazine by 159 L/h in each racial group studied. nih.govnih.gov Consequently, smoking African Americans exhibited a 94% faster clearance of perphenazine compared to non-smoking individuals of other races (671 L/h vs. 346 L/h). nih.govcambridge.org This effect is often attributed to the induction of cytochrome P450 enzymes, such as CYP1A2, by polyaromatic hydrocarbons present in cigarette smoke. cambridge.org
Table 4: Impact of Race and Smoking on Perphenazine Clearance in a Research Cohort
| Group | Mean Clearance (L/h) | Comparison |
|---|---|---|
| Non-smoking, Non-African American | 346 | Baseline |
| Smoking, Non-African American | 505 | +159 L/h vs. non-smokers |
| Non-smoking, African American | 512 | 48% higher than non-smoking, non-African Americans |
| Smoking, African American | 671 | 94% higher than non-smoking, non-African Americans |
Table of Compounds
| Compound Name |
|---|
| Perphenazine maleate (B1232345) |
| Perphenazine |
| Perphenazine sulfoxide |
| N-dealkylperphenazine (DAPZ) |
| 7-hydroxyperphenazine |
| UDP-glucuronic acid |
| Chlorpromazine (B137089) |
| Fluphenazine (B1673473) |
| Trifluoperazine (B1681574) |
| Prochlorperazine (B1679090) |
| Olanzapine |
| Risperidone |
| Paroxetine |
| Citalopram |
| Ziprasidone |
| Quetiapine |
| Aripiprazole |
| Clozapine (B1669256) |
| Pimozide |
Advanced Preclinical Research Models and Methodologies
In Vitro Research Models
In vitro models are fundamental in elucidating the molecular mechanisms of drug action, providing a controlled environment to study cellular and subcellular processes without the complexities of a whole organism. For perphenazine (B1679617) maleate (B1232345), these models have been instrumental in identifying its receptor binding profile, understanding its effects on various cell types, and discovering novel therapeutic potentials beyond its antipsychotic function.
To characterize the pharmacodynamic profile of perphenazine and its metabolites, researchers utilize competition-binding analyses with isolated human receptors. These receptors are expressed in transfected cell lines, creating a system to measure the binding affinity of a compound to specific receptor subtypes.
In one such study, the affinities of perphenazine and its metabolites, n-dealkylperphenazine (DAPZ) and 7-hydroxyperphenazine (B3061111), were examined. The results from these in vitro binding studies revealed that perphenazine has a higher affinity for dopamine (B1211576) D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.gov In contrast, its principal metabolite, DAPZ, demonstrated a higher affinity for 5-HT2A receptors compared to D2 receptors, a profile more akin to some atypical antipsychotic agents. nih.gov This methodology allows for a precise determination of a drug's interaction with its molecular targets, which is crucial for understanding its therapeutic effects and potential side effects.
Interactive Table: Receptor Binding Affinity of Perphenazine
| Compound | Receptor Target | Finding |
|---|---|---|
| Perphenazine | Dopamine D2 Receptor | Higher affinity compared to 5-HT2A receptor. nih.gov |
| Perphenazine | Serotonin 5-HT2A Receptor | Lower affinity compared to D2 receptor. nih.gov |
| n-dealkylperphenazine (DAPZ) | Dopamine D2 Receptor | Lower affinity compared to 5-HT2A receptor. nih.gov |
| n-dealkylperphenazine (DAPZ) | Serotonin 5-HT2A Receptor | Higher affinity compared to D2 receptor. nih.gov |
| 7-hydroxyperphenazine | Dopamine D2 Receptor | Higher affinity compared to 5-HT2A receptor. nih.gov |
| 7-hydroxyperphenazine | Serotonin 5-HT2A Receptor | Lower affinity compared to D2 receptor. nih.gov |
Various human and animal cell lines have been employed to investigate the cellular and molecular mechanisms of perphenazine's action, particularly its potential as an anti-cancer agent.
SH-SY5Y (Human Neuroblastoma): Studies using the SH-SY5Y human dopaminergic neuroblastoma cell line have explored the toxic mechanisms of perphenazine. Research has shown that perphenazine can induce mitochondria-mediated cell death. tandfonline.comtandfonline.com This process involves mitochondrial fragmentation, the activation of Bax (a pro-apoptotic protein), the release of cytochrome c, and a decrease in cellular ATP levels, ultimately leading to apoptosis. tandfonline.com Further investigations in these cells have noted a significant increase in caspase-3 activity, a key enzyme in the apoptotic cascade. researchgate.net
Glioblastoma Cell Lines (e.g., U-87 MG, T98G, LN18): Perphenazine has demonstrated anti-glioblastoma activity. In patient-derived and commercial glioblastoma cell lines, perphenazine induced cytotoxicity at concentrations that did not affect normal human astrocytes, suggesting a potential therapeutic window. nih.gov Mechanistic studies revealed that perphenazine's cytotoxic effect in glioblastoma cells involves the disruption of lysosomal function and the stabilization of the tumor suppressor protein PTEN, which leads to the inhibition of oncogenic signaling pathways like Akt/mTORC1. nih.gov Additionally, perphenazine has been shown to reduce the migration and invasion of U-87 MG glioblastoma cells. nih.gov
Caco-2 (Human Colorectal Adenocarcinoma): The Caco-2 cell line, which can differentiate to form a polarized monolayer mimicking the intestinal epithelium, has been used to study the effects of perphenazine on fatty acid uptake. Confocal microscopy has shown that perphenazine can block the incorporation of fluorescently labeled long-chain fatty acids into Caco-2 cells. researchgate.net
Melanocytes: The effect of perphenazine on normal human melanocytes has been investigated to understand drug-induced skin disorders. In cultured human melanocytes, perphenazine caused a concentration-dependent loss of cell viability. nih.govresearchgate.net It also inhibited melanin (B1238610) production and reduced the content of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function. nih.govresearchgate.net These effects are linked to the induction of oxidative stress, as evidenced by the depletion of the cells' antioxidant status. nih.govresearchgate.net
Lymphoma Cell Lines (Canine): The anti-tumor effects of perphenazine have been studied in canine T-cell lymphoma cell lines, UL-1 and Ema. ebi.ac.uknih.govjst.go.jpresearchgate.net In these cells, perphenazine decreased cell survival in a dose-dependent manner by inducing apoptosis. ebi.ac.uknih.govjst.go.jpresearchgate.net The underlying mechanism involves the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates pro-survival proteins such as Akt, MEK1/2, and ERK1/2. ebi.ac.uknih.govjst.go.jpresearchgate.net
Interactive Table: Summary of Perphenazine's Effects in Various Cell Lines
| Cell Line | Cell Type | Key Research Findings |
|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Induces mitochondria-mediated apoptosis, activates caspase-3. tandfonline.comtandfonline.comresearchgate.net |
| U-87 MG, T98G, LN18 | Human Glioblastoma | Induces cytotoxicity, disrupts lysosomal function, stabilizes PTEN, reduces migration and invasion. nih.govnih.gov |
| Caco-2 | Human Colorectal Adenocarcinoma | Blocks the uptake of long-chain fatty acids. researchgate.net |
| Melanocytes | Normal Human Epidermal Cells | Reduces cell viability, inhibits melanin production, depletes antioxidant status. nih.govresearchgate.netresearchgate.net |
| UL-1, Ema | Canine T-Cell Lymphoma | Induces apoptosis via activation of PP2A and dephosphorylation of Akt, MEK1/2, and ERK1/2. ebi.ac.uknih.govjst.go.jpresearchgate.net |
Yeast (Saccharomyces cerevisiae) serves as a powerful model organism for high-throughput screening to identify drug mechanisms of action due to the high conservation of fundamental cellular processes between yeast and humans. biorxiv.orgnih.gov Perphenazine has been identified in yeast-based functional screens as an inhibitor of long-chain fatty acid (LCFA) uptake. researchgate.net These screens are designed to identify compounds that affect specific cellular pathways. The discovery that perphenazine binds to a subset of Fatty Acid Transport Proteins (FATPs) and reduces LCFA uptake in a yeast model was a crucial first step that led to further investigation of this effect in mammalian cells. researchgate.net
Cell Line-Based Mechanistic Studies (e.g., SH-SY5Y, HT-29, Caco-2, Glioblastoma, Melanocytes, Lymphoma)
In Vivo Animal Research Models
In vivo models are indispensable for evaluating the systemic effects, efficacy, and behavioral outcomes of pharmacologic agents in a living organism. Animal models for perphenazine research have been critical in validating its antipsychotic properties and exploring its therapeutic potential in other diseases.
Rodent behavioral models are widely used to predict the efficacy of antipsychotic drugs. scielo.br The d-amphetamine-induced hyperactivity model in rats is a common paradigm for screening compounds for potential antischizophrenic activity. nih.govacs.org Amphetamine induces a state of hyperlocomotion and stereotyped behaviors, which are considered to model the positive symptoms of schizophrenia. imrpress.com
Studies have shown that perphenazine effectively abolishes the hyperactivity induced by d-amphetamine in rats. nih.govacs.orgfigshare.com This effect is a hallmark of typical antipsychotic drugs and is linked to their dopamine receptor blocking activity. Acute and subchronic treatment with perphenazine has been shown to antagonize amphetamine-induced hyperactivity. nih.govresearchgate.net These models are crucial for demonstrating the in vivo efficacy of perphenazine's antipsychotic action.
Interactive Table: Perphenazine in Rat Behavioral Models
| Model | Key Finding |
|---|---|
| d-Amphetamine-Induced Hyperactivity | Perphenazine abolishes hyperactivity, demonstrating in vivo antipsychotic efficacy. nih.govacs.orgfigshare.comnih.govresearchgate.net |
| Hyperlocomotion | Repeated treatment with perphenazine did not lead to tolerance in its effect on locomotor activity. unl.edu |
Beyond behavioral models, perphenazine has been evaluated in animal models of specific diseases, revealing potential new therapeutic applications.
Allergic Dermatitis in Mice: The therapeutic effect of perphenazine has been tested in mouse models of Th2-type allergic dermatitis, such as those induced by 12-o-tetradecanoylphorbol-13-acetate (TPA) or oxazolone (B7731731) (OXA). nih.govmedkoo.compubcompare.ai In these models, perphenazine was found to attenuate ear swelling and inhibit the infiltration of mast cells into the lesion area. nih.gov Furthermore, it decreased the levels of serum IgE and histamine (B1213489) in the oxazolone-induced dermatitis model. nih.gov These findings suggest that perphenazine has anti-inflammatory properties and may be repurposed for treating allergic skin conditions. nih.govmedchemexpress.com
Lymphoma in Canines: Building on the in vitro findings in canine lymphoma cell lines, perphenazine represents a potential therapeutic agent for lymphoma in dogs. ebi.ac.uknih.govjst.go.jp The in vitro studies demonstrating that perphenazine induces apoptosis in canine lymphoma cells through the activation of PP2A provide a strong rationale for its application in treating this common malignant tumor in canines. ebi.ac.uknih.govresearchgate.netresearchgate.net These cell line studies serve as a crucial preclinical disease model, suggesting the possible therapeutic use of phenothiazines for canine T-cell lymphoma. nih.gov
Organ-Specific Studies (e.g., Rat Isolated Heart for Arrhythmia Research)
Perphenazine, a phenothiazine (B1677639) derivative, has been the subject of organ-specific studies to investigate its electrophysiological effects on cardiac tissue. In a study utilizing Langendorff-perfused isolated hearts from male Wistar rats, the administration of perphenazine was found to induce significant changes in the heart's electrical activity. semanticscholar.org
The research demonstrated that perphenazine prolongs the QT and QTc intervals, which are crucial markers for assessing the arrhythmogenic potential of a drug. semanticscholar.orgresearchgate.net Specifically, a concentration of 3x10⁻⁵ M perphenazine resulted in a significant prolongation of both QT (p < 0.001) and QTc (p < 0.05) intervals. A lower concentration of 3x10⁻⁸ M also led to a less pronounced but still significant prolongation of these intervals (p < 0.05). semanticscholar.org
Furthermore, the exposure of the isolated rat hearts to perphenazine led to the emergence of various arrhythmias, ranging from single premature ventricular complexes (PVCs) to more severe forms like ventricular tachycardia (VT). semanticscholar.org Interestingly, in the higher concentration group, the incidence of PVCs peaked during the washout period following the initial drug administration. semanticscholar.org
These findings from isolated heart models underscore the importance of considering the cardiovascular effects of perphenazine, even though it is primarily used as a psychotropic drug. The study highlights that phenothiazines can have direct electrophysiological impacts on cardiac tissue, leading to an increased risk of arrhythmias. semanticscholar.org
Further research on isolated rat ventricular myocytes using the whole-cell patch-clamp technique has provided deeper insights into the ionic mechanisms underlying perphenazine's cardiac effects. These studies have shown that perphenazine blocks both the fast sodium current (I(Na)) and the transient outward potassium current (I(to)) in a concentration-, use-, and frequency-dependent manner. nih.gov The IC₅₀ values for the blockade of I(Na) and I(to) were determined to be 1.24 µM and 38.2 µM, respectively. nih.gov Computer simulations suggest that perphenazine preferentially interacts with I(Na) channels in their inactivated state and with I(to) channels in both open and open-inactivated states. nih.gov
| Parameter | Concentration | Effect | Significance | Source |
|---|---|---|---|---|
| QT Interval | 3x10⁻⁵ M | Prolongation | p < 0.001 | semanticscholar.org |
| QTc Interval | 3x10⁻⁵ M | Prolongation | p < 0.05 | semanticscholar.org |
| QT & QTc Intervals | 3x10⁻⁸ M | Prolongation | p < 0.05 | semanticscholar.org |
| Arrhythmias | Both concentrations | Induction of PVCs and VT | - | semanticscholar.org |
| Fast Sodium Current (I(Na)) | IC₅₀ = 1.24 µM | Blockade | - | nih.gov |
| Transient Outward K+ Current (I(to)) | IC₅₀ = 38.2 µM | Blockade | - | nih.gov |
Imaging Techniques for Metabolic Phenotyping in Preclinical Tumor Models
Imaging techniques are increasingly being employed to understand the metabolic landscape of tumors and to evaluate the efficacy of drugs that target these metabolic pathways. Perphenazine has been identified as an inhibitor of fatty acid transport, a critical metabolic process for certain cancers, particularly breast cancer. researchgate.netresearchgate.net
In preclinical studies using murine models of breast cancer, optical imaging with a fluorescently labeled long-chain fatty acid, Bodipy FL c16, has been utilized to non-invasively and longitudinally map fatty acid uptake kinetics. researchgate.netresearchgate.net This technique allows for the quantitative assessment of how drugs like perphenazine impact a tumor's ability to utilize lipids as a nutrient source. researchgate.net
Research has shown that perphenazine, an FDA-approved drug, can bind to a subset of fatty acid transport proteins (FATPs) and reduce the uptake of long-chain fatty acids both in vitro and in vivo. researchgate.net In a study involving 4T1 tumors, a highly metastatic triple-negative breast cancer cell line, treatment with perphenazine significantly decreased the uptake of Bodipy FL c16. researchgate.netresearchgate.net This demonstrates the utility of metabolic imaging in confirming the in vivo efficacy of drugs that target lipid metabolism. researchgate.net
These imaging approaches provide a powerful tool for metabolic phenotyping, enabling researchers to identify tumor subtypes that are more likely to respond to metabolic inhibitors like perphenazine. researchgate.netresearchgate.net By visualizing and quantifying changes in fatty acid uptake in response to treatment, these techniques can guide the development of novel therapeutic strategies aimed at exploiting the metabolic vulnerabilities of cancer cells. researchgate.net
| Imaging Technique | Tracer | Tumor Model | Drug | Key Finding | Source |
|---|---|---|---|---|---|
| Optical Imaging | Bodipy FL c16 | 4T1 Breast Cancer | Perphenazine | Significantly decreased fatty acid uptake | researchgate.netresearchgate.net |
Computational and In Silico Research Approaches
Molecular Dynamic Simulations for Crystal Dissolution
Molecular dynamic (MD) simulations have emerged as a powerful computational tool to understand the dissolution behavior of crystalline structures at the molecular level. researchgate.net This approach has been applied to study the dissolution of perphenazine, particularly in the context of forming new salts to improve its solubility. researchgate.net
In a study focused on creating new compounds of perphenazine with fumaric acid, MD simulations were employed to gain insights into the dissolution process in ethanol (B145695). researchgate.net The simulations can predict the morphology of the crystal and help to understand the interactions between the solute (perphenazine) and the solvent at an atomic level. researchgate.netresearchgate.net By simulating the crystal in a solvent environment, researchers can observe the mechanisms of dissolution and identify factors that influence the rate and extent of this process. researchgate.net
The use of MD simulations complements experimental techniques like powder X-ray diffraction and differential scanning calorimetry by providing a dynamic, molecular-level understanding of the dissolution phenomena. researchgate.net This computational approach is valuable in the rational design of drug formulations with enhanced dissolution properties, which is a critical factor for bioavailability. researchgate.netnih.gov
Computational Pharmacology for Drug Repurposing (e.g., SARS-CoV-2)
Computational pharmacology has played a significant role in the rapid identification of existing drugs that could be repurposed for new therapeutic indications, a notable example being the search for treatments for SARS-CoV-2. mdpi.comfrontiersin.org Perphenazine, along with other phenothiazine derivatives, was identified through computational and in vitro screening as a potential inhibitor of SARS-CoV-2 entry into host cells. mdpi.com
Screening of an FDA-approved drug library against SARS-CoV-2 pseudoviruses revealed that perphenazine possesses significant inhibitory activity. mdpi.com Further studies have shown that phenothiazines, including perphenazine, can potently inhibit the infection of various SARS-CoV-2 variants of concern, as well as other coronaviruses like SARS-CoV and MERS-CoV. mdpi.com
The proposed mechanism of action involves the inhibition of the proteolytic cleavage of the spike (S) protein, a critical step for viral entry. mdpi.com Computational approaches, such as molecular docking and large-scale screening of drug databases, have been instrumental in identifying these potential drug candidates and their targets, thereby accelerating the drug repurposing pipeline. frontiersin.orgnih.gov
| Virus | Compound | Effect | IC₅₀ (SARS-CoV PsV) | Source |
|---|---|---|---|---|
| SARS-CoV-2 | Perphenazine | Inhibition of pseudovirus infection | 1.159 µM | mdpi.com |
Network Proximity Analysis for Target Identification
Network proximity analysis is a computational method used in systems pharmacology to evaluate the relationship between drug targets and disease-associated proteins within a biological network, such as a protein-protein interaction (PPI) network. nih.gov This approach can be used to prioritize drug candidates for repurposing by quantifying the "closeness" of a drug's targets to the cellular components affected by a disease. nih.gov
In the context of identifying host-targeted therapies for SARS-CoV-2, network proximity analysis has been utilized to prioritize drugs that are predicted to reverse the transcriptional changes induced by the virus. nih.gov While specific studies detailing the network proximity analysis of perphenazine for COVID-19 are not extensively available, the methodology itself is highly relevant. This approach would involve mapping the known targets of perphenazine onto a human PPI network and measuring their proximity to host proteins that interact with SARS-CoV-2 viral proteins. nih.gov
A high degree of proximity would suggest that perphenazine may modulate the host cell pathways that are crucial for the viral life cycle, providing a rational basis for its potential repurposing. nih.gov This type of analysis, integrated with gene expression data and other systems-level information, offers a powerful framework for identifying novel therapeutic uses for existing drugs like perphenazine. nih.govcemm.at
Computational Modeling for Solubility and Thermodynamic Data
Computational models are extensively used to predict and correlate the solubility of pharmaceutical compounds in various solvents, which is a fundamental property influencing drug formulation and delivery. researchgate.netmdpi.com For perphenazine, several computational models have been applied to analyze its solubility and thermodynamic properties.
In one study, the solubility of perphenazine (Form I) was experimentally determined in eleven different organic solvents at various temperatures. researchgate.net The experimental data was then correlated using several activity coefficient models, including the Margules, NRTL, NRTL-SAC, and UNIQUAC models. The UNIQUAC model was found to provide the best fit for the experimental values. researchgate.net
Furthermore, the apparent thermodynamic properties of perphenazine's dissolution process, such as the Gibbs free energy (ΔsolG°), enthalpy (ΔsolH°), and entropy (ΔsolS°), were calculated using the van't Hoff equation. researchgate.netmdpi.com These computational analyses revealed that the dissolution of perphenazine in the studied solvents is an endothermic and entropy-driven process. researchgate.netmdpi.com Such computational modeling provides valuable insights into the solute-solvent interactions and the energetic favorability of the dissolution process, aiding in the selection of appropriate solvents for crystallization and formulation development. researchgate.netresearchgate.net
| Activity Coefficient Model | Average Relative Deviation | Source |
|---|---|---|
| Margules | 4.13% | researchgate.net |
| NRTL | 3.94% | researchgate.net |
| NRTL-SAC | 4.49% | researchgate.net |
| UNIQUAC | 3.06% | researchgate.net |
Emerging Research Directions and Unconventional Applications
Perphenazine (B1679617) Maleate (B1232345) as a Probe for Biological Pathway Elucidation
Perphenazine maleate's utility as a research probe stems from its known interactions with specific cellular proteins, allowing scientists to investigate and clarify complex biological pathways. By observing the effects of perphenazine on cells and organisms, researchers can gain insights into the function of its targets in both health and disease.
One of the most significant pathways elucidated using perphenazine involves the protein phosphatase 2A (PP2A), a key enzyme that acts as a tumor suppressor. harvard.edu Research has shown that in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), the PP2A enzyme is deactivated. harvard.edu Studies demonstrated that perphenazine can reactivate PP2A, leading to the self-destruction of malignant tumor cells. harvard.edu This finding is notable because most drug discovery efforts focus on deactivating proteins, whereas perphenazine represents a less common case of a molecule that restores an enzyme's function. harvard.edu This has established perphenazine as a critical tool for studying the PP2A signaling cascade and its role in cancer. harvard.edubham.ac.uk
Furthermore, perphenazine's established role as a dopamine (B1211576) receptor antagonist and a calmodulin inhibitor allows it to be used to probe the functions of these systems in various cellular processes, including apoptosis and metabolism. bham.ac.uk In the field of neurodevelopmental disorders, computational methods have been used to screen for drugs that could reverse disease-related gene expression signatures. In this context, perphenazine was identified as an "exemplar" compound within a cluster of molecules predicted to modulate these genetic pathways, highlighting its potential for dissecting the molecular underpinnings of such disorders. nih.gov
Table 1: this compound as a Biological Probe
| Biological Target/Pathway | Research Context | Key Finding |
| Protein Phosphatase 2A (PP2A) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Perphenazine reactivates the tumor-suppressing function of PP2A, inducing cancer cell death. harvard.edu |
| Dopamine Receptors/Calmodulin | General Cell Biology | Serves as an antagonist/inhibitor to study pathways involved in apoptosis and metabolism. bham.ac.uk |
| Disease-Related Gene Signatures | Neurodevelopmental Disorders | Identified as a compound capable of reversing disease-associated gene expression patterns. nih.gov |
Investigations into Anti-Inflammatory Properties in Research Models
Recent research has uncovered potential anti-inflammatory effects of perphenazine, suggesting its utility in models of inflammatory conditions. A key study investigated its effects in mouse models of Th2-type allergic dermatitis, a condition characterized by skin inflammation. nih.gov
In this research, two different models of dermatitis were used: one induced by 12-o-tetradecanoylphorbol-13-acetate (TPA) and another by oxazolone (B7731731) (OXA). nih.gov Topical application of perphenazine was found to significantly attenuate the inflammatory responses in both models. The treatment reduced ear swelling and thickness, key physical markers of inflammation. nih.gov Histological analysis confirmed that perphenazine decreased skin edema and the thickness of the epidermis. nih.gov
Mechanistically, perphenazine was observed to inhibit the infiltration of mast cells into the inflamed skin tissue. nih.gov Furthermore, in the oxazolone-induced dermatitis model, mice treated with perphenazine showed significantly lower serum levels of immunoglobulin E (IgE), histamine (B1213489), and pro-inflammatory cytokines such as IL-4 and IL-13, all of which are key mediators of allergic inflammation. nih.gov These findings suggest that perphenazine's anti-inflammatory action may be linked to the inhibition of mast cell activity and the suppression of the Th2 immune response. nih.gov This effect could also be related to its classification as a phenothiazine (B1677639), a chemical class that includes potent antihistamines like promethazine. nih.gov
Table 2: Anti-Inflammatory Effects of Perphenazine in Dermatitis Mouse Models
| Model | Parameter Measured | Result of Perphenazine Treatment |
| TPA-Induced Dermatitis | Ear Swelling & Weight | Decreased. nih.gov |
| Skin & Epidermis Thickness | Decreased. nih.gov | |
| Oxazolone-Induced Dermatitis | Ear Swelling | Attenuated. nih.gov |
| Mast Cell Infiltration | Inhibited. nih.gov | |
| Serum IgE & Histamine | Decreased. nih.gov | |
| Serum Cytokines (IL-4, IL-13) | Decreased. nih.gov |
Research on Antiviral Activities (e.g., against Coronaviruses)
The global search for effective antiviral agents has led to the screening of existing drug libraries, which has revealed the potential antiviral properties of the phenothiazine class of compounds, including perphenazine. Studies have identified perphenazine as a potent inhibitor of several coronaviruses in preclinical models. nih.gov
Research using pseudovirus (PsV) models demonstrated that perphenazine exhibits significant inhibitory activity against multiple variants of SARS-CoV-2, as well as the related betacoronaviruses SARS-CoV and MERS-CoV. nih.gov The primary mechanism of action appears to occur at the early stage of viral infection. nih.govresearchgate.net It is proposed that phenothiazines, including perphenazine, bind to the viral spike (S) protein. nih.gov This binding action is thought to prevent the proteolytic cleavage of the S protein, a critical step that is necessary for the virus to enter and infect host cells. nih.gov
By targeting this fundamental mechanism of viral entry, perphenazine and other phenothiazines may function as broad-spectrum antiviral candidates against current and future coronaviruses. nih.gov
Table 3: Antiviral Activity of Perphenazine
| Virus | Research Model | Proposed Mechanism of Action |
| SARS-CoV-2 (and variants) | Pseudovirus (PsV) Infection Assay | Potentially binds to the Spike (S) protein, preventing its proteolytic cleavage and inhibiting viral entry. nih.gov |
| SARS-CoV | Pseudovirus (PsV) Infection Assay | Exhibits potent inhibition, likely through the same S protein-targeting mechanism. nih.gov |
| MERS-CoV | Pseudovirus (PsV) Infection Assay | Exhibits potent inhibition, suggesting a broad-spectrum activity against betacoronaviruses. nih.gov |
Role in Multidrug Resistance Reversal Research (P-glycoprotein Modulation)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which is encoded by the MDR1 gene. iiarjournals.org P-gp actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and effectiveness. iiarjournals.org
Perphenazine has been identified as an effective modulator of P-gp activity. iiarjournals.orgresearchgate.net In studies using resistant cancer cell lines, such as mouse lymphoma cells overexpressing the MDR1 gene and human MDR/COLO 320 cells, perphenazine was shown to inhibit the function of P-gp. iiarjournals.orgresearchgate.net The research utilized a flow cytometry assay to measure the efflux of rhodamine 123, a fluorescent substrate of P-gp. Perphenazine proved to be an effective inhibitor of this efflux, indicating its ability to block P-gp's transport function. iiarjournals.orgresearchgate.net
This inhibitory effect was dose-dependent and was more pronounced in cells with higher levels of P-gp expression. iiarjournals.org By blocking the P-gp pump, perphenazine can increase the accumulation of chemotherapeutic drugs inside resistant cancer cells, potentially restoring their sensitivity to treatment. This has positioned perphenazine and other phenothiazine derivatives as promising candidates for research into adjuvant therapies aimed at overcoming multidrug resistance in cancer. iiarjournals.orgresearchgate.netmdpi.com
Table 4: Perphenazine in P-glycoprotein (P-gp) Modulation Research
| Cell Line | Type of Resistance | Key Finding |
| L5178 Mouse T-cell Lymphoma | Overexpresses MDR1 gene (P-gp) | Perphenazine effectively inhibited the P-gp-mediated efflux of rhodamine 123. iiarjournals.orgresearchgate.net |
| MDR/COLO 320 | Multidrug-resistant human cell line | Perphenazine effectively inhibited the P-gp-mediated efflux of rhodamine 123. iiarjournals.orgresearchgate.net |
Exploration of this compound's Impact on Cancer Cell Metabolism
Cancer cells exhibit altered metabolic processes to fuel their rapid growth and proliferation. Recent research has focused on targeting these metabolic vulnerabilities, and perphenazine has emerged as a compound that can disrupt key metabolic pathways in cancer cells, particularly lipid metabolism. pennstatehealthnews.orgresearchgate.net
Studies in melanoma and breast cancer models have shown that perphenazine can interfere with cholesterol and fatty acid metabolism. In melanoma cells, perphenazine was found to shut down cholesterol metabolism by blocking the intracellular movement of cholesterol, a nutrient that many cancer cells require in high levels to survive. pennstatehealthnews.org This disruption of cholesterol homeostasis was shown to decrease tumor growth in mouse models. pennstatehealthnews.org
Similarly, in models of aggressive triple-negative breast cancer, perphenazine was identified as an inhibitor of long-chain fatty acid (LCFA) uptake. researchgate.net It is believed to bind to a subset of fatty acid transport proteins (FATPs), preventing them from importing fatty acids into the cancer cells. researchgate.net Further research has also indicated that perphenazine can inhibit the enzyme sphingomyelinase, leading to an accumulation of cellular sphingomyelin, which can affect cell signaling and integrity. impactfactor.org By targeting these lipid metabolic pathways, perphenazine demonstrates potential as a tool to study and possibly exploit the metabolic dependencies of cancer cells.
Table 5: Impact of Perphenazine on Cancer Cell Metabolism
| Metabolic Pathway | Cancer Model | Effect of Perphenazine |
| Cholesterol Metabolism | Melanoma | Blocks intracellular cholesterol movement, shutting down metabolism and inhibiting tumor growth. pennstatehealthnews.org |
| Fatty Acid Uptake | Triple-Negative Breast Cancer (4T1 cells) | Inhibits the uptake of long-chain fatty acids, likely by binding to Fatty Acid Transport Proteins (FATPs). researchgate.net |
| Sphingomyelin Metabolism | General Cancer Research | Inhibits sphingomyelinase, causing an accumulation of cellular sphingomyelin. impactfactor.org |
Development of Advanced Delivery Systems for Research Purposes (e.g., Solid Lipid Nanoparticles)
Despite its promising activities in various research models, the practical application of perphenazine can be limited by its pharmacological properties, such as poor oral bioavailability due to extensive first-pass metabolism in the liver and its ability to cross the blood-brain barrier, causing sedative effects. pennstatehealthnews.orgnih.govnih.gov To overcome these challenges for research applications, scientists are developing advanced drug delivery systems, with a focus on lipid-based nanoparticles.
One such system is perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs). nih.govnih.gov These nanoparticles encapsulate the drug within a solid lipid core, which can protect it from metabolic degradation and control its release. Studies have successfully formulated and optimized PPZ-SLNs using methods like solvent emulsification-evaporation. nih.govnih.gov The resulting nanoparticles exhibited favorable characteristics for drug delivery, including a small particle size (around 104 nm), which is suitable for cellular uptake, and high entrapment efficiency, meaning a large portion of the drug was successfully encapsulated. nih.govnih.gov These SLNs demonstrated a sustained-release pattern over 48 hours, which could allow for prolonged therapeutic action. nih.govnih.gov
In another study, perphenazine was encapsulated in nanoliposomes for intravenous delivery in mice. pennstatehealthnews.org This formulation was specifically designed to prevent the drug from entering the brain, as the nanoparticles were too large to cross the blood-brain barrier. pennstatehealthnews.org This allowed the drug to exert its anti-cancer effects on tumors in the body with fewer sedative side effects, showcasing how advanced delivery systems can be tailored to direct a compound's activity towards a specific research goal. pennstatehealthnews.org
Table 6: Characteristics of Perphenazine-Loaded Solid Lipid Nanoparticles (PPZ-SLNs)
| Parameter | Optimized Value | Significance for Research |
| Mean Particle Size | 104 ± 3.92 nm | Small size is optimal for efficient drug delivery and potential cellular uptake. nih.govnih.gov |
| Zeta Potential | -28 ± 2.28 mV | Indicates good colloidal stability of the nanoparticle suspension. nih.govnih.gov |
| Entrapment Efficiency (EE%) | 83% ± 1.29% | High efficiency ensures a sufficient drug load within the nanoparticles. nih.govnih.gov |
| Drug Release Profile | Sustained release (>90% over 48 hours) | Allows for prolonged and controlled exposure of target cells/tissues to the compound. nih.govnih.gov |
Methodological Considerations and Innovations in Perphenazine Maleate Studies
Challenges in Analytical Quantification in Complex Research Matrices
The accurate quantification of perphenazine (B1679617) maleate (B1232345) in complex biological matrices, such as plasma, serum, and tissue homogenates, presents significant analytical challenges. These challenges primarily stem from the low concentrations of the drug and its metabolites typically present after therapeutic administration, the complex nature of the biological matrix itself, and the physicochemical properties of perphenazine.
A primary hurdle is the potential for matrix effects, where endogenous components of the biological sample interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy and precision of the quantification. Furthermore, the presence of metabolites and other co-administered drugs can cause chromatographic interference, making it difficult to resolve perphenazine from other compounds. researchgate.netjcpr.in
Strategies for Improving Reproducibility and Comparability Across Studies
Ensuring the reproducibility and comparability of findings from different studies on perphenazine maleate is crucial for advancing our understanding of its pharmacological properties. Several strategies can be employed to address this.
A key approach is the thorough validation of analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net This includes assessing parameters like linearity, accuracy, precision (both intra- and inter-day), selectivity, and stability. For instance, one high-performance liquid chromatographic (HPLC) method for perphenazine and its dealkylated metabolite reported intra-assay variability of 6.5% and 8.5% and inter-assay variability of 8.9% and 11.1%, respectively, demonstrating a good level of precision. nih.gov
The use of appropriate internal standards is another critical factor in improving reproducibility. nih.gov An ideal internal standard should have similar physicochemical properties to the analyte and a similar extraction recovery and chromatographic behavior. The use of stable isotope-labeled internal standards, such as perphenazine-d4 (B602518), is considered the gold standard as they co-elute with the unlabeled drug and can effectively compensate for variations in extraction efficiency and matrix effects. medchemexpress.com
Furthermore, detailed reporting of experimental protocols, including sample preparation, instrumentation, and data analysis procedures, is essential for allowing other researchers to replicate the study. nih.gov Efforts towards the standardization of methodologies and the use of certified reference materials can also significantly enhance the comparability of data generated across different laboratories. rsc.org
Development of Green Analytical Chemistry Approaches for this compound Research
In recent years, there has been a growing emphasis on developing "green" analytical methods that are more environmentally friendly. mdpi.com This involves reducing the use of hazardous solvents and reagents, minimizing waste generation, and lowering energy consumption. mdpi.comresearchgate.net
For the analysis of pharmaceutical compounds like this compound, this has led to the exploration of alternative chromatographic techniques and solvent systems. For example, the use of supercritical fluid chromatography (SFC) and ultra-performance liquid chromatography (UPLC) can significantly reduce solvent consumption and analysis time compared to traditional HPLC methods. mdpi.com
The principles of green analytical chemistry also encourage the miniaturization of analytical devices. mdpi-res.com Techniques like liquid-phase microextraction (LPME) and solid-phase microextraction (SPME) offer the potential to drastically reduce the amount of sample and solvent required for analysis. mdpi-res.com Researchers are also investigating the use of more benign and renewable solvents, such as ethanol (B145695) and water, in mobile phases for chromatographic separations. mdpi.com The development and application of these green methods not only reduce the environmental impact of perphenazine research but can also lead to more efficient and cost-effective analytical workflows. researchgate.net
Integration of High-Throughput Screening Methodologies in Research
High-throughput screening (HTS) methodologies have become increasingly important in drug discovery and development, and their application to perphenazine research offers significant advantages. HTS allows for the rapid screening of large numbers of compounds or experimental conditions, which can accelerate the identification of new therapeutic applications for perphenazine or the optimization of existing ones.
For example, HTS can be used to screen compound libraries to identify molecules that may interact with the same targets as perphenazine or modulate its activity. This approach was utilized in a study that identified several phenothiazines, including perphenazine, as having potential antiviral activity against SARS-CoV-2. mdpi.com By using a high-content imaging system, researchers were able to rapidly assess the effects of these compounds on viral entry. nih.gov
The integration of automated liquid handling systems, robotic platforms, and sophisticated data analysis software is central to HTS. These technologies enable the miniaturization of assays, reducing reagent consumption and increasing the number of experiments that can be performed in a given time. The application of HTS to perphenazine research can facilitate a more comprehensive understanding of its pharmacological profile and potential therapeutic uses.
Use of Stable Isotope Labeled Perphenazine for Research (e.g., Perphenazine-d4)
The use of stable isotope-labeled (SIL) internal standards is a powerful technique for improving the accuracy and precision of quantitative bioanalytical methods. In the context of perphenazine research, SIL analogs such as perphenazine-d4 and perphenazine-d6 are invaluable tools. medchemexpress.commedchemexpress.com
These deuterated forms of perphenazine have the same chemical structure and physicochemical properties as the unlabeled drug, but with a higher mass due to the replacement of hydrogen atoms with deuterium. medchemexpress.com When used as an internal standard in mass spectrometry-based assays, the SIL analog co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement effects in the mass spectrometer source. waters.com This allows for accurate correction of these matrix effects, leading to more reliable quantification.
Stable isotope-labeled perphenazine is particularly useful in pharmacokinetic studies, where it can be used to accurately determine the concentration of the drug and its metabolites in biological fluids over time. It is also essential for therapeutic drug monitoring (TDM) to ensure that patients are receiving an optimal dose. The use of SIL perphenazine as an internal standard is considered best practice for robust and reliable bioanalytical method development. medchemexpress.com
Interactive Data Table: Analytical Methods for Perphenazine and Related Compounds
| Compound | Analytical Method | Matrix | Key Findings |
| Perphenazine, Amitriptyline (B1667244), Imipramine (B1671792) | Double-divisor spectra derivative and partial least squares methods | Pharmaceutical preparations | The methods were found to be precise and reproducible for simultaneous determination. researchgate.net |
| Perphenazine and its dealkylated metabolite | High-Performance Liquid Chromatography (HPLC) | Serum | The method allowed for simultaneous analysis with good intra- and inter-assay variability. nih.gov |
| Pheniramine Maleate and 2-benzyl pyridine | Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC) | Pharmaceutical preparations | Eco-friendly chromatographic approaches were successfully developed and validated. mdpi.com |
| 16 Antipsychotics including Perphenazine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma | A simultaneous analytical method was developed for therapeutic drug monitoring. researchgate.net |
Future Research Perspectives and Unanswered Questions in Perphenazine Maleate Research
Unexplored Molecular Targets and Signaling Pathways
Perphenazine (B1679617) is classically recognized as a potent antagonist of dopamine (B1211576) D2 and, to a lesser extent, D1 receptors, which is the primary mechanism for its antipsychotic effects. drugbank.compatsnap.com It also demonstrates antagonism at serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and alpha-1 adrenergic receptors. patsnap.comchemsrc.com However, future research is poised to investigate molecular targets and signaling pathways beyond this established profile, particularly in oncology and cellular metabolism.
Recent studies have revealed that perphenazine's cytotoxic effects in cancer cells may be independent of its traditional receptor targets. For instance, in glioblastoma (GBM) cells, perphenazine-induced cell death was not affected by modulating the dopamine D2 receptor. nih.gov Instead, research points towards its ability to disrupt lysosomal function. Perphenazine treatment has been shown to induce the formation of cytoplasmic vacuoles, hinder autophagic and endocytic flux, and cause lysosomal membrane permeabilization, ultimately leading to lysosomal cell death. nih.govmedchemexpress.com Furthermore, it has been found to stabilize the tumor suppressor PTEN, inhibiting oncogenic signaling pathways like EGFR-PI3K-Akt. nih.gov
Another promising, yet underexplored, area is perphenazine's role in lipid metabolism. Research has identified that perphenazine can bind to a subset of Fatty Acid Transport Proteins (FATPs), thereby reducing the uptake of long-chain fatty acids. researchgate.net Given that many tumors rely on lipids for proliferation and metastasis, targeting this pathway presents a novel therapeutic strategy. researchgate.net These findings suggest that future investigations should focus on elucidating the precise mechanisms of lysosomal disruption and FATP inhibition to harness perphenazine's potential as an anti-cancer agent.
| Known vs. Investigational Targets of Perphenazine | Primary Associated Action | Potential Research Area |
| Established Targets | ||
| Dopamine D1/D2 Receptors | Antipsychotic, Antiemetic drugbank.compharmacompass.com | Modulation for improved tolerability |
| Serotonin 5-HT2A Receptors | Antipsychotic patsnap.comchemsrc.com | Synergistic effects with other agents |
| Histamine H1 Receptors | Sedation patsnap.com | Mitigating side effects |
| Alpha-1 Adrenergic Receptors | Hypotension, Sedation patsnap.com | Cardiovascular safety profiling |
| Unexplored/Investigational Targets | ||
| Lysosomes | Induction of lysosomal membrane permeabilization, Disruption of autophagy nih.govmedchemexpress.com | Anticancer therapy (e.g., Glioblastoma) |
| PTEN Signaling Pathway | Stabilization of PTEN, Inhibition of PI3K/Akt pathway nih.gov | Combination cancer therapies |
| Fatty Acid Transport Proteins (FATPs) | Inhibition of long-chain fatty acid uptake researchgate.net | Targeting tumor metabolism |
Novel Synthetic Methodologies and Derivatization Strategies
The future of perphenazine research also lies in chemical innovation, specifically in developing novel synthetic methods and creating new derivatives of the core phenothiazine (B1677639) structure. The goal is to enhance therapeutic efficacy, explore new indications, and improve analytical detection.
Recent research has focused on synthesizing novel phenothiazine derivatives to screen for new biological activities, such as cytotoxic effects against liver cancer cells. acs.org This derivatization approach allows for the modification of the perphenazine molecule to optimize its properties, potentially leading to compounds with greater potency or selectivity for new targets like those in cancer cells. acs.org
Derivatization is also a key strategy in analytical chemistry to improve the detection and quantification of perphenazine and its metabolites. Techniques such as oxidative derivatization can be employed to create fluorescent products, enabling highly sensitive spectrofluorimetric determination. researchgate.net Other common approaches that could be further explored for perphenazine include alkylation and silylation to enhance properties like volatility for gas chromatography analysis.
Furthermore, advances in synthetic methodologies, such as microwave-assisted synthesis, offer rapid and efficient ways to create related chemical structures, like molecularly imprinted polymers for selective perphenazine binding. rsc.org These modern techniques could be adapted for the synthesis of perphenazine derivatives, potentially offering more environmentally friendly and higher-yield reactions compared to traditional methods. drugtargetreview.com The discovery of novel impurities during process development also highlights the need for refined synthetic and purification strategies to ensure the quality of the final compound. researchgate.net
Refinement of Preclinical Models to Elucidate Complex Mechanisms
To fully understand the complex and newly discovered mechanisms of perphenazine, a refinement and diversification of preclinical models are essential. Moving beyond traditional rodent models for psychosis can unlock a deeper understanding of its polypharmacology.
For investigating the anti-cancer properties of perphenazine, researchers have utilized a range of models. In vitro studies with glioblastoma and liver cancer cell lines (such as U87-MG, T98G, Hep3B, and SkHep1) have been crucial for identifying cytotoxic effects and exploring mechanisms like lysosomal disruption. nih.govacs.org These cell-based assays are complemented by in vivo models, including orthotopic xenografts in mice, which have demonstrated perphenazine's ability to significantly reduce tumor growth and increase survival. nih.gov
Furthermore, alternative model organisms are proving valuable. Yeast-based functional screens, for example, were instrumental in identifying perphenazine's inhibitory effect on fatty acid transport proteins. researchgate.net Zebrafish embryos and larvae are also being used as an effective in vivo platform for screening the toxicity and bioactivity of novel phenothiazine derivatives, offering a bridge between cell-based assays and mammalian models. acs.org For studying its classic neurological effects, refined rodent models that evaluate antipsychotic-induced dyskinesia remain critical for developing strategies to mitigate motor side effects. mdpi.com
| Preclinical Model | Application in Perphenazine Research | Key Findings/Potential |
| Cancer Cell Lines (e.g., U87-MG, T98G) | Investigating anticancer mechanisms | Elucidation of lysosomal disruption and PTEN stabilization. nih.gov |
| Murine Xenograft Models | Evaluating in vivo antitumor efficacy | Demonstrated reduction in glioblastoma growth and increased survival. nih.gov |
| Yeast-Based Screens | Identifying novel metabolic targets | Discovery of Fatty Acid Transport Protein (FATP) inhibition. researchgate.net |
| Zebrafish Embryos/Larvae | Screening for toxicity and bioactivity of derivatives | Rapid in vivo assessment of novel compounds. acs.org |
| Rodent Models of Dyskinesia | Studying neurological side effects | Understanding and mitigating extrapyramidal symptoms. mdpi.com |
Interdisciplinary Research Opportunities (e.g., Materials Science, Bioengineering)
The intersection of pharmacology with materials science and bioengineering presents significant opportunities for advancing perphenazine-based therapies. These interdisciplinary collaborations aim to overcome challenges such as poor solubility and bioavailability, and to develop novel diagnostic tools.
A key area of research is the development of advanced drug delivery systems. Perphenazine has low aqueous solubility, which can limit its oral bioavailability. researchgate.netnih.gov To address this, researchers are exploring nanotechnology-based solutions. For instance, perphenazine-loaded solid lipid nanoparticles (SLNs) have been developed, which can serve as a promising vehicle for oral drug delivery in the treatment of schizophrenia. nih.gov Another approach involves using hydrophilic polymers like polyethylene (B3416737) glycol (PEG) 6000 and chitosan (B1678972) to create solid dispersions of perphenazine, which have been shown to significantly improve its solubility and dissolution. researchgate.net
Bioengineering and materials science also contribute to the development of novel analytical and diagnostic platforms. For example, a highly selective and sensitive electrochemical sensor for perphenazine has been created using a gold electrode modified with a decanethiol self-assembled monolayer (SAM). researchgate.net Another innovative application is the synthesis of magnetic molecularly imprinted polymers (MMIPs), which can be used for the selective pre-concentration and cleanup of perphenazine from biological samples like urine. rsc.org These interdisciplinary approaches are crucial for translating the potential of perphenazine into more effective and targeted clinical applications. lsbu.ac.ukuchicago.edu
The Role of Perphenazine Maleate (B1232345) in Advanced Computational Biology and Pharmacology Research
Advanced computational biology and pharmacology are transforming drug discovery and development, and perphenazine is a relevant subject for these in silico approaches. These methods allow for the systematic analysis of drug-target interactions, prediction of bioactivity, and elucidation of the complex pharmacology of existing drugs.
The concept of polypharmacology—the ability of a single drug to act on multiple targets—is central to understanding the full effect of compounds like perphenazine. core.ac.uk Computational tools are essential for mapping these complex interactions. In silico screening and target search methodologies have been successfully used to prioritize novel phenothiazine derivatives for further testing based on their predicted interactions with biological targets, streamlining the drug discovery process. acs.org
Systems pharmacology, which uses computational models to understand how drugs affect biological systems, offers a powerful lens through which to re-examine perphenazine. embopress.org By analyzing the interaction profiles of drugs, it's possible to predict their complete bioactivity profiles, potentially uncovering new therapeutic uses or explaining side effects. core.ac.uk For example, in silico modeling has been used to investigate how drugs, including perphenazine, interact with and inhibit transport proteins like the human bile salt export pump. probes-drugs.org As computational power and algorithmic sophistication grow, these approaches will become indispensable for exploring the untapped potential of established drugs like perphenazine maleate.
Q & A
Basic Research Questions
Q. How can Perphenazine maleate be chemically identified in tablet formulations?
- Methodological Answer :
- Step 1 : Shake powdered tablets with dilute hydrochloric acid and water, then centrifuge and filter the supernatant .
- Step 2 : Extract the filtrate with chloroform, wash the organic layer, and evaporate to dryness.
- Step 3 : React the residue with 2,4,6-trinitrophenol in methanol; observe the formation of a yellowish-red precipitate via UV-Vis spectrophotometry at 255 nm .
Q. What are the solubility characteristics of this compound?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility |
|---|---|
| Acetic acid (100) | Sparingly soluble |
| Water | Slightly soluble |
| Ethanol (95%) | Slightly soluble |
| Chloroform | Practically insoluble |
- Note : Dissolves in dilute hydrochloric acid but undergoes gradual coloration under light .
Q. What purity standards are mandated for this compound?
- Methodological Answer :
- Purity Criteria :
- ≥98.0% active compound (C21H26ClN3OS·2C4H4O4) when dried .
- Impurity Limits : Heavy metals ≤10 ppm (Method 2), arsenic ≤2 ppm (Method 3), residue on ignition ≤0.1%, and loss on drying ≤0.5% at 105°C .
Advanced Research Questions
Q. How to design a dissolution test for this compound tablets?
- Methodological Answer :
- Procedure :
Use the paddle method at 75 rpm with 900 mL of pH 6.8 dissolution medium (e.g., simulated intestinal fluid) .
Collect samples at 30 minutes and measure dissolution rate via UV-Vis spectrophotometry at 255 nm.
Acceptance criterion: ≥70% dissolution within 30 minutes .
Q. What experimental approaches validate this compound’s stability under light exposure?
- Methodological Answer :
- Protocol :
Store samples in transparent vs. light-resistant containers under controlled illumination (4500 ±500 lux).
Monitor color changes spectrophotometrically and quantify degradation products using HPLC.
Key Finding : Gradual coloration occurs under light, necessitating light-resistant storage .
Q. How does this compound inhibit SARS-CoV-2 entry?
- Methodological Answer :
- Experimental Design :
Use HEK293T-hACE2 cells transfected with SARS-CoV-2 spike protein pseudovirus .
Treat cells with this compound (IC50: 0.76 µM) 48 hours pre-infection.
Quantify viral entry inhibition via luciferase activity assays .
- Mechanistic Insight : Likely targets spike protein-mediated membrane fusion or endosomal pathways.
Q. How to resolve contradictions in purity data across different batches?
- Methodological Answer :
- Analytical Workflow :
Cross-validate using multiple techniques:
- UV-Vis Spectrophotometry : Compare absorption spectra at 255 nm .
- Titrimetry : Use 0.1 M perchloric acid in acetic acid for quantitative titration .
- HPLC-MS : Identify impurities (e.g., sulfoxide derivatives) .
Reconcile results with pharmacopeial standards (e.g., ≤0.1% residue on ignition) .
Q. How do metal ions affect this compound’s structural stability?
- Methodological Answer :
- Protocol :
Prepare complexes with metal ions (e.g., aluminum silicate) and analyze via FT-Raman spectroscopy.
Observation : Signal shifts at 1600–1650 cm<sup>-1</sup> indicate phenothiazine ring deformation .
- Implication : Avoid co-formulation with metal-containing drugs (e.g., antacids) to prevent structural destabilization .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
